SARS-CoV-2 nsp14-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H27N7O6S |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C31H27N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25,27-28,31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,27?,28+,31-/m1/s1 |
InChI Key |
SMKNTXBNSBSLMX-YHGPTGPHSA-N |
Isomeric SMILES |
CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Canonical SMILES |
CN(CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Probing the Achilles' Heel of SARS-CoV-2: The Structural Basis of Nsp14 Inhibition by IN-4
A Technical Deep Dive for Drug Discovery Professionals
Executive Summary: The SARS-CoV-2 non-structural protein 14 (Nsp14) has emerged as a critical target for antiviral drug development due to its essential roles in viral replication and immune evasion. This bifunctional enzyme, possessing both a 3'-to-5' exoribonuclease (ExoN) and a guanine-N7-methyltransferase (N7-MTase) activity, is indispensable for the virus's lifecycle.[1][2][3] A potent inhibitor, designated as IN-4 (also known as Compound 12q), has demonstrated significant promise by targeting the N7-MTase activity of Nsp14 with high efficacy.[4] This technical guide synthesizes the current understanding of the structural basis for Nsp14 inhibition by IN-4, providing a comprehensive overview of the quantitative data, experimental methodologies, and the intricate molecular interactions that underpin this inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel COVID-19 therapeutics.
Nsp14: A Bifunctional Enzyme Critical for Viral Replication
SARS-CoV-2 Nsp14 is a highly conserved protein among coronaviruses, underscoring its functional importance and making it an attractive target for broad-spectrum antiviral agents.[2][5] The protein is composed of two distinct functional domains:
-
N-terminal Exoribonuclease (ExoN) Domain: This domain is responsible for proofreading the newly synthesized viral RNA, removing mismatched nucleotides and ensuring the fidelity of replication.[1][2][3] The ExoN activity is significantly enhanced through its interaction with the co-factor Nsp10.[1][6][7]
-
C-terminal N7-Methyltransferase (N7-MTase) Domain: This domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap of the viral mRNA.[1][2][8] This capping process is crucial for the stability of the viral RNA, its efficient translation into viral proteins, and for evading the host's innate immune system.[3][8][9]
The dual enzymatic functions of Nsp14 make it a linchpin in the viral replication and transcription complex. Consequently, inhibition of either of its enzymatic activities presents a viable strategy for disrupting the viral lifecycle.
IN-4: A Potent Inhibitor of Nsp14 Methyltransferase Activity
IN-4 has been identified as a potent inhibitor of the SARS-CoV-2 Nsp14 N7-MTase.[4] The available quantitative data highlights its significant inhibitory potential.
| Inhibitor | Target | IC50 (nM) | Cell Permeable | Non-cytotoxic |
| IN-4 (Compound 12q) | SARS-CoV-2 Nsp14 Methyltransferase | 19 | Yes | Yes |
Table 1: Quantitative data for IN-4 inhibition of SARS-CoV-2 Nsp14.[4]
The low nanomolar IC50 value indicates a high degree of potency, suggesting that IN-4 can effectively inhibit the N7-MTase activity at concentrations that are achievable in a therapeutic setting. Furthermore, its cell permeability and lack of cytotoxicity are critical attributes for a promising drug candidate.[4]
Structural Basis of Inhibition: Unraveling the Molecular Interactions
While a publicly available crystal or cryo-electron microscopy (cryo-EM) structure of the Nsp14-IN-4 complex is not yet available, insights into the structural basis of inhibition can be inferred from the known structures of Nsp14 in complex with its natural substrate (SAM) and other inhibitors.
The N7-MTase domain of Nsp14 contains a canonical SAM-binding pocket.[8][10] Structural studies of SARS-CoV Nsp14 in complex with S-adenosyl homocysteine (SAH), the product of the methylation reaction, reveal key residues involved in substrate binding.[7][10] These residues create a well-defined pocket that accommodates the adenosine and methionine moieties of SAM. It is highly probable that IN-4, as a competitive inhibitor, binds within this SAM-binding pocket, preventing the natural substrate from accessing the active site.
The potency of IN-4 suggests that it establishes strong and specific interactions with the residues lining this pocket. These interactions are likely to include a combination of hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions, leading to a stable inhibitor-enzyme complex.
Figure 1: Competitive inhibition of Nsp14 by IN-4.
Experimental Methodologies for Studying Nsp14 Inhibition
The characterization of Nsp14 inhibitors like IN-4 relies on a suite of sophisticated experimental techniques.
Biochemical Assays for Nsp14 Activity
To quantify the inhibitory potential of compounds, robust biochemical assays are essential. For the N7-MTase activity of Nsp14, a common approach is a radiometric assay that measures the transfer of a radiolabeled methyl group from [³H]-SAM to a cap analog substrate like GpppA.[11] Alternatively, non-radiometric assays, such as those based on fluorescence polarization or coupled-enzyme systems, can also be employed.
A detailed protocol for a radiometric N7-MTase assay would typically involve:
-
Reaction Mixture Preparation: A reaction buffer containing recombinant purified Nsp14/Nsp10 complex, the inhibitor (IN-4) at varying concentrations, a cap analog substrate (e.g., GpppA), and [³H]-SAM is prepared.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped, often by the addition of a quenching agent or by spotting the reaction mixture onto a filter membrane.
-
Separation and Detection: Unincorporated [³H]-SAM is separated from the methylated substrate. For filter-based assays, the membrane is washed to remove free [³H]-SAM.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Structural Biology Techniques
Determining the high-resolution structure of the Nsp14-IN-4 complex is crucial for understanding the precise molecular interactions. The two primary techniques for this are:
-
X-ray Crystallography: This technique requires obtaining high-quality crystals of the Nsp14-IN-4 complex. Once crystals are grown, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the protein-ligand complex. This allows for the visualization of the inhibitor's binding pose and its interactions with the protein at an atomic level.[6][12][13]
-
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for determining the structures of large protein complexes.[14][15][16][17][18] In this method, a purified sample of the Nsp14-IN-4 complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to collect a large number of images of the individual protein particles from different orientations. These images are then computationally processed to reconstruct a high-resolution 3D model of the complex.
Figure 2: Experimental workflow for Nsp14 inhibitor development.
Future Directions and Conclusion
The potent inhibition of SARS-CoV-2 Nsp14 by IN-4 provides a promising avenue for the development of novel antiviral therapies. The elucidation of the high-resolution structure of the Nsp14-IN-4 complex is a critical next step. This structural information will be invaluable for structure-based drug design efforts, enabling the rational optimization of IN-4 to improve its potency, selectivity, and pharmacokinetic properties.
Furthermore, understanding the potential for resistance mutations to arise in Nsp14 is crucial. Structural and biochemical studies of mutant Nsp14 enzymes will be necessary to anticipate and overcome potential drug resistance.
References
- 1. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Structural basis and functional analysis of the SARS coronavirus nsp14–nsp10 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. SARS-CoV-2 protein NSP14 - Proteopedia, life in 3D [proteopedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. uochb.cz [uochb.cz]
- 13. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Cryo-EM studies of NAIP-NLRC4 inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cryo-EM Structures of SARS-CoV-2 Spike without and with ACE2 Reveal a pH-Dependent Switch to Mediate Endosomal Positioning of Receptor-Binding Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Cryo-electron microscopy in the fight against COVID-19—mechanism of virus entry [frontiersin.org]
Biochemical Characterization of SARS-CoV-2 nsp14-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth biochemical characterization of SARS-CoV-2 nsp14-IN-4, a potent inhibitor of the viral non-structural protein 14 (nsp14). Nsp14 is a crucial bifunctional enzyme for the virus, possessing both a 3'-to-5' exoribonuclease (ExoN) domain involved in proofreading viral RNA replication and an N-terminal guanine-N7-methyltransferase (N7-MTase) domain essential for capping viral mRNA. This capping process is vital for viral protein translation and evasion of the host immune system.[1] Nsp14-IN-4, also identified as Compound 12q, has been shown to be a highly potent inhibitor of the nsp14 methyltransferase activity.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for nsp14-IN-4 (Compound 12q) and related compounds from the primary literature.
| Compound | nsp14 MTase IC50 (nM) |
| nsp14-IN-4 (12q) | 19 |
| 12r | 23 |
| 12s | 35 |
Table 1: Inhibitory activity of nsp14-IN-4 and its analogs against SARS-CoV-2 nsp14 N7-Methyltransferase.[2][3]
| Compound | Selectivity against other Methyltransferases |
| nsp14-IN-4 (12q) | Selective against SARS-CoV-2 nsp10-nsp16 complex and 6 human methyltransferases. |
| 12r | Selective against SARS-CoV-2 nsp10-nsp16 complex and 6 human methyltransferases. |
| 12s | Selective against SARS-CoV-2 nsp10-nsp16 complex and 6 human methyltransferases. |
Table 2: Selectivity profile of nsp14-IN-4 and its analogs.[2][3]
| Compound | Cell Permeability (Kp) | Stability in Microsomes |
| nsp14-IN-4 (12q) | High (almost completely cleared from medium after 60 min) | Excellent (mouse and human) |
| 12r | Not specified | Excellent (mouse and human) |
Table 3: Cellular permeability and metabolic stability of nsp14-IN-4.[2]
Experimental Protocols
Nsp14 Methyltransferase Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the N7-methyltransferase activity of nsp14.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
GpppA RNA cap analog as the methyl acceptor
-
MTase-Glo™ Methyltransferase Assay kit (Promega)
-
Test compounds (e.g., nsp14-IN-4) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
-
Procedure:
-
A reaction mixture is prepared containing the nsp14 enzyme, the GpppA substrate, and the test compound at various concentrations.
-
The reaction is initiated by the addition of SAM.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The MTase-Glo™ reagent is added to stop the reaction and detect the amount of S-adenosyl-homocysteine (SAH) produced, which is proportional to the enzyme activity.
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay
This assay determines the toxicity of the compounds to host cells.
-
Cell Lines:
-
Vero E6 cells
-
Calu-3 cells
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
The test compound is added to the cells in a series of dilutions.
-
The cells are incubated with the compound for a period that mirrors the antiviral assay (e.g., 3 days).
-
Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
-
The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.
-
Cellular Permeability Assay
This assay evaluates the ability of the compounds to cross the cell membrane.
-
Cell Line:
-
A suitable cell line, such as those used in the cytotoxicity assay.
-
-
Procedure:
-
Cells are incubated with the test compound at a known concentration.
-
At various time points, samples of the cell culture medium and the cell lysate are collected.
-
The concentration of the compound in both the medium and the cell lysate is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).
-
The cell permeability coefficient (Kp) is calculated as the ratio of the intracellular concentration to the extracellular concentration.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: SARS-CoV-2 nsp14-mediated modulation of host signaling pathways.
Caption: High-level workflow for the identification and characterization of nsp14-IN-4.
Mechanism of Action and Cellular Effects
SARS-CoV-2 nsp14 plays a significant role in modulating the host's innate immune response.[5][6][7][8][9] Studies have shown that nsp14 can activate pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[5][6][7][8] This activation leads to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[6][7][8] The interaction of nsp14 with the host protein IMPDH2 has been identified as a key step in the activation of NF-κB signaling.[6][9]
Furthermore, nsp14 has been demonstrated to downregulate the expression of interferon-α/β receptor 1 (IFNAR1) and interferon-γ receptor 1 (IFNGR1), thereby impairing the cell's ability to respond to interferons, which are critical components of the antiviral defense.[5] By inhibiting the methyltransferase activity of nsp14, nsp14-IN-4 is poised to counteract these viral strategies for immune evasion and potentiation of inflammation. The high cell permeability and metabolic stability of nsp14-IN-4 make it a promising candidate for further preclinical development.[2] However, it is noteworthy that despite potent enzymatic inhibition, the translation to in vitro antiviral efficacy may be complex and requires further investigation into the multifaceted roles of nsp14 in the viral life cycle.[3]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 7. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
SARS-CoV-2 nsp14: A Dual-Function Enzyme and a Prime Antiviral Target
A comprehensive analysis of the 3'-to-5' exoribonuclease function, its inhibition, and the methodologies for its study.
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A key player in the viral replication machinery, and thus a promising drug target, is the non-structural protein 14 (nsp14). This bifunctional enzyme possesses a 3'-to-5' exoribonuclease (ExoN) domain at its N-terminus and a guanine-N7-methyltransferase (N7-MTase) domain at its C-terminus.[1][2] The ExoN activity is crucial for the high-fidelity replication of the large coronavirus RNA genome, a feature that distinguishes it from many other RNA viruses.[1][3] This proofreading capability, which removes mismatched nucleotides incorporated by the viral RNA-dependent RNA polymerase (RdRp), has been a significant hurdle in the development of nucleoside analog-based antiviral drugs.[1][4] Consequently, inhibiting the nsp14 ExoN function presents a compelling strategy to decrease viral replication fidelity, potentially increasing the efficacy of other antiviral agents.
The Core Function of nsp14 Exoribonuclease
The primary role of the nsp14 ExoN domain is to ensure the fidelity of viral RNA replication.[1][3] Coronaviruses possess the largest known RNA genomes, and maintaining the integrity of this extensive genetic information is critical for viral viability.[1] The ExoN domain acts as a proofreader, excising misincorporated nucleotides from the nascent RNA strand in a 3'-to-5' direction.[1][5] This process relies on a DEDDh catalytic motif and the presence of divalent metal ions.[2]
The exoribonuclease activity of nsp14 is significantly enhanced by its interaction with the non-structural protein 10 (nsp10), which acts as a cofactor.[2][6][7] The nsp14-nsp10 complex is a stable and highly active form of the enzyme.[6][8] Structural studies have revealed that the interaction with nsp10 induces conformational changes in nsp14 that are critical for its enhanced nuclease activity, but not its methyltransferase function.[2][6] This interaction is essential for efficient viral replication, making the nsp14-nsp10 interface a potential target for therapeutic intervention.[6][8]
Beyond its role in proofreading, nsp14 ExoN activity has been implicated in viral RNA recombination and in antagonizing the host's innate immune response.[1][9] By degrading viral double-stranded RNA (dsRNA) intermediates, nsp14 may help the virus evade detection by host pattern recognition receptors.[9]
Inhibition of nsp14 Exoribonuclease
The critical role of nsp14 ExoN in viral replication makes it an attractive target for antiviral drug development. Inhibition of this proofreading activity is expected to increase the mutation rate of the virus, leading to a decline in viral fitness and potentially increasing the effectiveness of nucleoside analog inhibitors like remdesivir.[2][4]
Several strategies have been employed to identify inhibitors of nsp14 ExoN. High-throughput screening of compound libraries has yielded promising candidates.[10][11] Two such compounds identified are patulin and aurintricarboxylic acid (ATA), which have been shown to inhibit the exonuclease activity of the nsp14/nsp10 complex in vitro and reduce viral proliferation in cell-based assays.[10][11] Other studies have focused on targeting the nsp14-nsp10 interaction, a strategy aimed at preventing the activation of the ExoN domain.[8][12] Additionally, some compounds have been found to exhibit dual-activity, inhibiting both the ExoN and MTase functions of nsp14.[13]
The development of potent and specific inhibitors for nsp14 ExoN is an active area of research. A summary of some identified inhibitors and their reported potencies is provided in the table below.
| Compound | Target Domain/Interaction | IC50 (µM) | Notes |
| Patulin | Exoribonuclease | Concentration-dependent inhibition observed at 5 µM and 25 µM | Inhibited both nsp10-14 fusion and the co-purified complex.[10] |
| Aurintricarboxylic Acid (ATA) | Exoribonuclease | Concentration-dependent inhibition observed at 5 µM and 25 µM | A known inhibitor of various nucleases.[10] |
| Compound 4 | nsp10-nsp14 Interaction | 1505 | Targets the nsp10 protein to disrupt the interaction with nsp14.[12] |
| Compound 7 | nsp10-nsp14 Interaction | 1148 | Targets the nsp10 protein to disrupt the interaction with nsp14.[12] |
| Ritonavir | Exoribonuclease | Not specified | Proposed to inhibit exoribonuclease activity.[14] |
Experimental Protocols
The study of nsp14 exoribonuclease function and its inhibition relies on robust biochemical assays. Several key experimental protocols are summarized below.
Expression and Purification of nsp14 and nsp10
-
Method: Recombinant nsp14 and nsp10 proteins can be expressed in Escherichia coli or baculovirus-infected insect cells.[10][11] Proteins are typically expressed with affinity tags (e.g., His-tag, FLAG-tag) to facilitate purification.
-
Purification Steps:
-
Initial capture of the tagged protein using affinity chromatography.
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.[11]
-
For the nsp14/nsp10 complex, the individual proteins can be co-expressed or purified separately and then mixed to form the complex in vitro.[15]
-
Exoribonuclease Activity Assays
-
a) Gel-Based Assay using Cy5-labeled dsRNA:
-
Substrate: A double-stranded RNA (dsRNA) substrate with a 5' Cy5 fluorescent label on one strand.[10][16]
-
Procedure:
-
Incubate the purified nsp14/nsp10 complex with the Cy5-dsRNA substrate in a suitable reaction buffer containing MgCl₂.[15]
-
Stop the reaction at various time points.
-
Analyze the reaction products by denaturing TBE-urea polyacrylamide gel electrophoresis.
-
-
Detection: Visualize the fluorescently labeled RNA fragments. The appearance of smaller, faster-migrating bands indicates exoribonuclease activity.[10][16]
-
-
b) Fluorescence-Based RiboGreen Assay:
-
Principle: This assay utilizes the Quant-iT™ RiboGreen RNA reagent, which exhibits increased fluorescence upon binding to RNA. The degradation of the RNA substrate by the exoribonuclease leads to a decrease in fluorescence.[10][16]
-
Procedure:
-
Set up the exonuclease reaction with the nsp14/nsp10 complex and an RNA substrate.
-
At the end of the incubation period, add the RiboGreen reagent.
-
Immediately measure the fluorescence using a microplate reader.
-
-
Application: This method is amenable to high-throughput screening for inhibitors.[10]
-
-
c) Kinetic Fluorescence Assay using Cy3-dsRNA:
-
Substrate: A dsRNA substrate labeled with a Cy3 fluorophore.
-
Principle: The cleavage of the substrate by the nuclease can be detected by a change in Cy3 fluorescence.[11]
-
Procedure: Monitor the fluorescence signal in real-time in a plate reader.
-
Application: Suitable for kinetic studies and high-throughput screening.[11]
-
-
d) SAMDI Mass Spectrometry Assay:
-
Principle: This label-free method uses self-assembled monolayers for matrix-assisted laser desorption/ionization (SAMDI) mass spectrometry to directly measure the enzymatic digestion of an RNA substrate.[17]
-
Procedure:
-
A 5'-biotinylated dsRNA substrate is immobilized on a neutravidin-coated surface.
-
The nsp14/nsp10 complex is added, and the digestion products, which remain attached via the biotin tag, are analyzed by mass spectrometry.
-
-
Advantages: High-throughput, label-free, and provides detailed information on substrate specificity and reaction mechanism.[17]
-
Inhibitor Screening Protocol
-
General Procedure:
-
Pre-incubate the nsp14/nsp10 enzyme complex with the test compounds from a chemical library.[17]
-
Initiate the enzymatic reaction by adding the appropriate substrate (e.g., Cy3-dsRNA, or the substrate for the RiboGreen or SAMDI-MS assay).
-
Measure the enzymatic activity using one of the assays described above.
-
Compounds that significantly reduce the enzymatic activity compared to a control (e.g., DMSO) are identified as potential inhibitors.[10][11]
-
Validate hits through dose-response experiments to determine IC50 values.
-
Visualizing the Molecular Landscape
To better understand the functional relationships and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Functional domains of nsp14 and its interaction with nsp10.
Caption: The proofreading mechanism during viral RNA replication.
Caption: A typical workflow for screening nsp14 exoribonuclease inhibitors.
Conclusion
The SARS-CoV-2 nsp14 exoribonuclease is a multifaceted enzyme that plays a pivotal role in viral replication fidelity and immune evasion. Its essential nature makes it a high-value target for the development of novel antiviral therapies. The ongoing research into its structure, function, and inhibition, facilitated by sophisticated biochemical and screening methodologies, is paving the way for new therapeutic strategies to combat COVID-19 and future coronavirus outbreaks. The identification of small molecule inhibitors that can disrupt the proofreading capability of nsp14 holds the promise of not only directly impeding viral replication but also enhancing the efficacy of other antiviral drugs.
References
- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ritonavir may inhibit exoribonuclease activity of nsp14 from the SARS-CoV-2 virus and potentiate the activity of chain terminating drugs | Regional Centre for Biotechnology [rcb.res.in]
- 15. Activation of the SARS-CoV-2 NSP14 3′–5′ exoribonuclease by NSP10 and response to antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for novel antiviral therapeutics. Among the pantheon of viral targets, the non-structural protein 14 (nsp14) of coronaviruses has emerged as a compelling candidate for therapeutic intervention. This bifunctional enzyme, possessing both a 3'-to-5' exoribonuclease (ExoN) proofreading domain and an N7-methyltransferase (N7-MTase) domain, plays a pivotal role in viral replication fidelity and immune evasion, making it an attractive, albeit challenging, drug target. This technical guide provides an in-depth overview of the early-stage research into nsp14 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular and procedural landscapes.
The Dual-Edged Sword of Nsp14: A Prime Target
Nsp14's ExoN activity is crucial for maintaining the integrity of the large coronavirus RNA genome by excising mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp).[1] This proofreading capability has been implicated in the resistance of coronaviruses to many nucleoside analog antiviral drugs.[1] Concurrently, the N7-MTase domain is essential for capping the 5' end of viral RNA, a modification that mimics host mRNA to prevent recognition by the innate immune system and ensure efficient translation of viral proteins.[2][3] The indispensable nature of both enzymatic functions for viral viability positions nsp14 as a high-value target for the development of broad-spectrum anticoronaviral agents.[4]
Quantitative Landscape of Nsp14 Inhibition
The quest for nsp14 inhibitors has yielded a diverse array of chemical scaffolds, primarily identified through high-throughput screening (HTS) and structure-based drug design.[2][5] These early-stage compounds exhibit a range of potencies against either the MTase or ExoN activities of nsp14. The following tables summarize the key quantitative data for some of the most promising inhibitors identified to date.
| Inhibitor | Target Activity | IC50 (µM) | Assay Type | Reference |
| Compound Series 1 (Lead-like) | N7-MTase | 6 - 43 | Docking-based screen | [2] |
| Compound Series 2 (Fragment-like) | N7-MTase | 12 - 341 | Docking-based screen | [2] |
| Compound Series 3 (Covalent) | N7-MTase | 3.2 - 39 | Docking-based screen | [2] |
| Nitazoxanide | N7-MTase | Modest activity | RapidFire Mass Spectrometry | [6] |
| Patulin | Exoribonuclease | - | Fluorescence-based HTS | [7][8] |
| Aurintricarboxylic acid (ATA) | Exoribonuclease | - | Fluorescence-based HTS | [7][8] |
| Ebselen | Exoribonuclease | - | Focused drug screen | [9] |
| Raltegravir | Exoribonuclease | - | Focused drug screen | [10] |
| STM969 (12q) | N7-MTase | 0.019 | - | [11] |
| HK370 (18l) | N7-MTase | 0.031 | - | [12] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table presents a selection of inhibitors and their reported potencies; for a comprehensive list, refer to the cited literature.
Visualizing the Path to Inhibition
To better understand the complex processes involved in nsp14 function and the strategies for its inhibition, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Functional overview of nsp14 and its inhibition points.
Caption: A typical workflow for identifying nsp14 inhibitors.
Detailed Experimental Protocols
A critical component of drug discovery is the robust and reproducible experimental validation of potential inhibitors. Below are detailed methodologies for key experiments cited in the early-stage research of nsp14 inhibitors.
High-Throughput Screening (HTS) using a Fluorescence-Based Assay for Exoribonuclease (ExoN) Activity
This protocol is adapted from methodologies used to screen for inhibitors of the nsp14/nsp10 exoribonuclease complex.[7][8]
Objective: To identify small molecule inhibitors of SARS-CoV-2 nsp14 ExoN activity from a large compound library.
Principle: The assay utilizes a fluorescently labeled RNA substrate. Upon cleavage by the nsp14/nsp10 complex, the fluorescence is quenched or altered, allowing for the measurement of enzymatic activity. Inhibitors will prevent this change in fluorescence.
Materials:
-
Purified recombinant SARS-CoV-2 nsp14 and nsp10 proteins.
-
Fluorescently labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.
-
Compound library dissolved in DMSO.
-
384-well assay plates.
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (DMSO for no inhibition and a known inhibitor, if available, for maximum inhibition).
-
Enzyme Preparation: Prepare a solution of the nsp14/nsp10 complex in assay buffer at a predetermined optimal concentration.
-
Enzyme Addition: Add the nsp14/nsp10 complex solution to each well of the assay plate containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled RNA substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for N7-Methyltransferase (N7-MTase) Activity
This protocol is based on the HTRF assay used for quantifying the activity of viral methyltransferases.[5]
Objective: To measure the N7-MTase activity of nsp14 and screen for its inhibitors.
Principle: This assay quantifies the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction. The assay uses an anti-SAH antibody labeled with a fluorescent donor and a biotinylated SAH tracer labeled with a fluorescent acceptor. In the absence of enzymatic activity, the tracer binds to the antibody, bringing the donor and acceptor into proximity and generating a FRET signal. When the enzyme produces SAH, it competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
Materials:
-
Purified recombinant SARS-CoV-2 nsp14 protein.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
Guanosine-5'-triphosphate (GTP) or a short RNA substrate with a 5' guanosine.
-
HTRF assay components (anti-SAH antibody, biotinylated SAH tracer, streptavidin-cryptate).
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM DTT.
-
Compound library dissolved in DMSO.
-
Low-volume 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense compounds and controls into the assay plate as described in the ExoN HTS protocol.
-
Enzyme and Substrate Mixture: Prepare a reaction mixture containing nsp14, SAM, and the GTP/RNA substrate in assay buffer.
-
Reaction Initiation: Add the reaction mixture to the wells of the assay plate.
-
Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the HTRF detection reagents (anti-SAH antibody and biotinylated SAH tracer) to each well.
-
Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the detection reaction to reach equilibrium.
-
Signal Reading: Measure the HTRF signal (emission at two wavelengths) using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the percentage of inhibition for each compound.
Cell-Based SARS-CoV-2 Replication Assay
This protocol provides a general framework for assessing the antiviral activity of hit compounds in a cellular context.[13]
Objective: To determine the efficacy of nsp14 inhibitors in inhibiting SARS-CoV-2 replication in a relevant cell line.
Principle: Susceptible cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The extent of viral replication is then quantified, typically by measuring the amount of viral antigen or RNA produced.
Materials:
-
Vero E6 or Calu-3 cells (or another susceptible cell line).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence or ELISA, primers and probes for RT-qPCR).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a no-drug control (DMSO) and a positive control (e.g., remdesivir).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
Immunofluorescence: Fix the cells, permeabilize them, and stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image the plates and quantify the number of infected cells.
-
RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of a specific viral RNA target.
-
Cytopathic Effect (CPE) Assay: Visually inspect the cells for virus-induced CPE and quantify cell viability using a reagent such as MTT or CellTiter-Glo.
-
-
Data Analysis: Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Also, assess the cytotoxicity of the compounds in uninfected cells to determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/EC50).
Future Directions and Challenges
The early-stage research on nsp14 inhibitors has laid a promising foundation for the development of novel anticoronaviral drugs. The identification of several low micromolar and even nanomolar inhibitors demonstrates the druggability of this target.[2][11][12] However, significant challenges remain. Many of the initial hits suffer from poor selectivity, low cell permeability, or off-target effects.[5] Future efforts will need to focus on structure-guided optimization of these lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the development of dual inhibitors targeting both the MTase and ExoN activities of nsp14, or combination therapies with other antiviral agents like RdRp inhibitors, could offer a powerful strategy to combat drug resistance and enhance therapeutic efficacy.[14] The continued exploration of nsp14 as a therapeutic target holds great promise for our preparedness against future coronavirus outbreaks.
References
- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSP14/10 Complex Inhibitors for the Treatment of SARS-CoV-2 and Pan-Coronavirus Infections - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. mdpi.com [mdpi.com]
- 6. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization of the SARS-CoV-2 ExoN (nsp14ExoN–nsp10) complex: implications for its role in viral genome stability and inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Analysis of critical protein–protein interactions of SARS-CoV-2 capping and proofreading molecular machineries towards designing dual target inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy: A Technical Guide to the Dual Enzymatic Functions of SARS-CoV-2 nsp14
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical activities of the SARS-CoV-2 non-structural protein 14 (nsp14), a critical enzyme for viral replication and a key target for antiviral drug development. Tailored for researchers, scientists, and drug development professionals, this document details the dual enzymatic functions of nsp14, its interaction with cofactors, and the methodologies to assay its activities.
Executive Summary
SARS-CoV-2 nsp14 is a bifunctional protein endowed with two distinct and essential enzymatic activities: a 3'-to-5' exoribonuclease (ExoN) activity and a guanine-N7-methyltransferase (N7-MTase) activity. The ExoN function, which is significantly enhanced by its interaction with the cofactor nsp10, plays a crucial role in proofreading during viral RNA synthesis, thereby ensuring the integrity of the large viral genome.[1][2] This proofreading capability is a major obstacle for many nucleoside analog antiviral drugs.[3] The C-terminal N7-MTase domain is integral to the formation of the 5' cap structure of viral mRNAs, a modification that is vital for RNA stability, efficient translation, and evasion of the host's innate immune system.[4][5] The indispensable nature of both of these functions makes nsp14 a highly attractive target for the development of novel anti-COVID-19 therapeutics.
The Dual Enzymatic Functions of nsp14
The SARS-CoV-2 nsp14 is comprised of an N-terminal ExoN domain (residues 1-286) and a C-terminal N7-MTase domain (residues 287-527).[4] These two domains confer upon the virus the ability to both maintain the fidelity of its genetic code and to disguise its RNA from the host's cellular machinery.
3'-to-5' Exoribonuclease (ExoN) Activity: The Guardian of the Genome
The ExoN domain of nsp14 is responsible for a proofreading function that corrects errors made by the viral RNA-dependent RNA polymerase (RdRp) during replication.[2] This function is critical for maintaining the stability of the large ~30 kb coronavirus genome.[6] The ExoN activity is significantly stimulated by the formation of a complex with nsp10.[1][7] Biochemical studies have shown that nsp10 can enhance the exoribonucleolytic activity of nsp14 by as much as 260-fold in terms of kcat/Km.[7] This enhancement is attributed to nsp10's role in stabilizing the ExoN domain of nsp14, thereby facilitating the formation of the active site.[4]
N7-Methyltransferase (N7-MTase) Activity: The Master of Disguise
The C-terminal domain of nsp14 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap at the 5' end of viral mRNAs.[8] This process, known as cap-0 formation, is a critical step in the multi-enzyme viral RNA capping pathway. The 5' cap structure (m7GpppN) is essential for the stability of the viral RNA, its efficient translation into viral proteins by the host ribosomes, and for evading recognition by the host's innate immune sensors.[5] Unlike the ExoN activity, the N7-MTase function of nsp14 is independent of nsp10.[1]
Quantitative Analysis of nsp14 Enzymatic Activities
The following tables summarize the key quantitative data related to the enzymatic activities of SARS-CoV-2 nsp14.
| Enzyme/Complex | Substrate | KM (nM) | kcat (s-1) | kcat/KM (μM-1s-1) | Reference |
| nsp14/nsp10 | dsRNA | 167.6 | N/A | N/A | [2] |
| nsp14/nsp10 | dsRNA with A:A mismatch | N/A | 0.044 | N/A | [9] |
| nsp14/nsp10 | Correctly base-paired dsRNA | N/A | 2 | N/A | [9] |
| nsp14/nsp10 | ssRNA | N/A | 0.016 | N/A | [9] |
| N/A: Not available in the cited source. | |||||
| Table 1: Kinetic Parameters of SARS-CoV-2 nsp14 Exoribonuclease (ExoN) Activity. This table presents the Michaelis constant (KM) and catalytic rate (kcat) for the ExoN activity of the nsp14/nsp10 complex with various RNA substrates. The data highlights the preference for correctly base-paired dsRNA. |
| Enzyme | Substrate | Apparent KM (nM) | Apparent kcat (h-1) | Reference |
| nsp14 | RNA | 43 ± 15 | 48 ± 4 | [8] |
| nsp14 | SAM | 257 ± 20 | 52 ± 1 | [8] |
| Table 2: Kinetic Parameters of SARS-CoV-2 nsp14 N7-Methyltransferase (N7-MTase) Activity. This table summarizes the apparent Michaelis constant (KM) and apparent catalytic rate (kcat) for the N7-MTase activity of nsp14 with its substrates, RNA and S-adenosyl-L-methionine (SAM). |
Experimental Protocols
Detailed methodologies for assaying the dual enzymatic functions of nsp14 are crucial for research and drug discovery efforts.
Exoribonuclease (ExoN) Activity Assay
A commonly used method to measure the ExoN activity of nsp14 is a fluorescence-based assay using a dsRNA substrate with a 3' mismatch. The substrate is labeled with a fluorophore and a quencher. Upon cleavage of the mismatched nucleotide by the nsp14/nsp10 complex, the fluorophore and quencher are separated, leading to an increase in fluorescence.[10]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[9]
-
Enzyme and Substrate: Add purified nsp14/nsp10 complex to the reaction mixture at a final concentration of approximately 100 pM.[2] Add the fluorescently labeled dsRNA substrate to a final concentration below its KM (e.g., 100 nM).[2][9]
-
Initiation and Incubation: Initiate the reaction by adding the enzyme to the substrate-containing buffer. Incubate at 37°C.[9]
-
Measurement: Monitor the increase in fluorescence over time using a plate reader. The initial velocity of the reaction can be calculated from the linear portion of the curve.
-
Data Analysis: Fit the initial velocity data to the Michaelis-Menten equation to determine KM and kcat.
N7-Methyltransferase (N7-MTase) Activity Assay
The N7-MTase activity can be measured using a radiometric assay that detects the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]SAM) to a cap analog substrate (e.g., GpppA-RNA).
Protocol:
-
Reaction Mixture Preparation: Prepare an optimized reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100).[8]
-
Enzyme and Substrates: Add purified nsp14 to the reaction mixture. Add the GpppA-RNA substrate and [³H]SAM.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate for a defined period (e.g., 90 minutes) at 37°C.[11]
-
Quenching and Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]SAM. Measure the radioactivity retained on the filter paper, which corresponds to the methylated RNA, using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the measured radioactivity and determine the kinetic parameters.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involving nsp14.
Caption: SARS-CoV-2 RNA Proofreading Workflow.
Caption: SARS-CoV-2 mRNA Capping Pathway.
Conclusion
The dual enzymatic activities of SARS-CoV-2 nsp14 are fundamental to the viral life cycle, making it a prime target for antiviral intervention. A thorough understanding of its biochemical functions, kinetics, and the pathways in which it operates is essential for the rational design of effective inhibitors. This guide provides a consolidated resource for researchers dedicated to combating the threat of SARS-CoV-2 and future coronaviruses. By targeting either the proofreading or the mRNA capping function of nsp14, or potentially both, novel therapeutic strategies can be developed to disrupt viral replication and overcome the challenges posed by this adaptable pathogen.
References
- 1. New targets for drug design: importance of nsp14/nsp10 complex formation for the 3’‐5’ exoribonucleolytic activity on SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronavirus RNA Proofreading: Molecular Basis and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the SARS-CoV-2 NSP14 3'-5' exoribonuclease by NSP10 and response to antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate Specificity and Kinetics of RNA Hydrolysis by SARS-CoV-2 NSP10/14 Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
SARS-CoV-2 nsp14-IN-4: A Technical Overview of its Binding Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and survival. Among these, the non-structural protein 14 (nsp14) has emerged as a critical target for antiviral drug development. Nsp14 is a bifunctional enzyme possessing a 3'-to-5' exoribonuclease (ExoN) domain, essential for proofreading and maintaining the fidelity of viral RNA replication, and a C-terminal N7-methyltransferase (N7-MTase) domain that is crucial for capping the viral RNA. This capping process is vital for the stability of the viral RNA, its translation into proteins, and for evading the host's innate immune system.
In the quest for potent inhibitors of nsp14's enzymatic activities, a novel compound, designated as SARS-CoV-2 nsp14-IN-4, also identified as Compound 12q, has been developed. This small molecule has demonstrated significant inhibitory effects against the N7-methyltransferase function of nsp14. This technical guide provides an in-depth overview of the available binding affinity and kinetic data for this compound, alongside detailed experimental protocols relevant to its characterization.
Quantitative Data Summary
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against the nsp14 methyltransferase activity. To date, detailed binding affinity (Kd) and kinetic parameters (kon, koff) for this compound have not been extensively published in peer-reviewed literature. The available data is summarized in the table below.
| Compound Name | Alias | Target Enzyme | Parameter | Value | Reference |
| This compound | Compound 12q | SARS-CoV-2 nsp14 Methyltransferase | IC50 | 19 nM | [1][2] |
Experimental Protocols
The characterization of inhibitors targeting SARS-CoV-2 nsp14 involves a range of biochemical and biophysical assays. While specific kinetic data for nsp14-IN-4 is not available, the following protocols represent standard methodologies used to obtain such data for nsp14 inhibitors.
Nsp14 Methyltransferase (MTase) Inhibition Assay (Radiometric)
This assay is commonly used to determine the IC50 values of potential inhibitors.
Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosylmethionine ([³H]-SAM) to a cap analog substrate (e.g., GpppA) by the nsp14 MTase. The amount of radiolabeled product is quantified to determine the enzyme's activity.
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
GpppA cap analog
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, GpppA substrate, and [³H]-SAM.
-
Add varying concentrations of the test inhibitor to the wells of a microplate.
-
Initiate the reaction by adding the recombinant nsp14 enzyme to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 8 M guanidine hydrochloride).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled product.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing data on association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).
Principle: One interacting partner (e.g., nsp14) is immobilized on a sensor chip. The other partner (e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant SARS-CoV-2 nsp14 protein
-
Test inhibitor (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the recombinant nsp14 protein in the immobilization buffer to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Interaction Analysis:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the test inhibitor over the immobilized nsp14 surface (association phase).
-
Switch back to the running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).
-
Regenerate the sensor surface with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The fitting allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Visualizations
Signaling Pathway and Role of Nsp14
Caption: Role of SARS-CoV-2 nsp14 in the viral life cycle and as a drug target.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for the discovery and characterization of nsp14 inhibitors.
Conclusion
This compound (Compound 12q) is a potent inhibitor of the viral nsp14 N7-methyltransferase, a critical enzyme for viral replication and immune evasion. While its IC50 value of 19 nM highlights its significant potential, a comprehensive understanding of its binding mechanism through detailed kinetic and affinity studies is still needed. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the further development of nsp14-targeted antiviral therapies. The continued exploration of compounds like nsp14-IN-4 is vital in the ongoing effort to combat COVID-19 and prepare for future coronavirus outbreaks.
References
understanding the structure-activity relationship of nsp14 inhibitors
An In-depth Technical Guide to the Structure-Activity Relationship of NSP14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 non-structural protein 14 (NSP14) has emerged as a critical target for the development of broad-spectrum antiviral therapeutics. Its dual enzymatic functions—a 3' to 5' exoribonuclease (ExoN) activity and an N7-guanine methyltransferase (N7-MTase) activity—are essential for viral replication and immune evasion.[1][2][3] The ExoN domain provides a proofreading mechanism, ensuring high-fidelity replication of the large viral RNA genome, a feature that has complicated the development of nucleoside analog drugs.[3] The N7-MTase domain catalyzes the methylation of the 5' end of the viral RNA, forming a cap structure that mimics host mRNA to facilitate translation and evade host innate immune recognition.[1][4][5] Given that loss-of-function mutations in either domain severely impair viral viability, NSP14 presents a compelling target for antiviral intervention.[5]
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of NSP14 inhibitors, details key experimental protocols, and visualizes relevant pathways and workflows.
Structure-Activity Relationship (SAR) of NSP14 Inhibitors
The development of NSP14 inhibitors has primarily focused on the N7-MTase domain, targeting the binding sites for the methyl donor S-adenosylmethionine (SAM) and the viral RNA cap.
SAM-Competitive Inhibitors
A significant portion of research has focused on developing inhibitors that compete with SAM. These are often analogs of SAM or its product, S-adenosyl-L-homocysteine (SAH).
-
Adenosine Moiety Modifications: Modifications to the adenosine base have been explored to enhance binding affinity and selectivity. For instance, creating derivatives of adenosine-5'-carboxylic acid has led to the development of nanomolar inhibitors.[6]
-
Amino Acid Moiety Modifications: Various replacements of the amino acid portion of SAH analogues have been investigated. Arylsulfonamides derived from 5'-aminoadenosine are a notable example.[6]
-
Selectivity: A key challenge with SAM-competitive inhibitors is achieving selectivity over the many human methyltransferases that also utilize SAM. However, the SAM-binding pocket of NSP14 has distinct structural features that can be exploited for designing selective drugs.[5] For example, the inhibitor SS148, with an IC50 of 70 ± 6 nM for NSP14, showed high selectivity against 20 human protein lysine methyltransferases.[7][8]
Non-SAM-like Inhibitors
High-throughput virtual screening of large chemical libraries has successfully identified novel, non-SAM-like inhibitors with diverse chemotypes.[1][9][10] These compounds provide new scaffolds for optimization.
-
Reversible Inhibitors: Docking of over a billion lead-like molecules against the SAM binding site identified several reversible inhibitors with IC50 values in the low micromolar range.[1][11]
-
Covalent Inhibitors: Screening of electrophile libraries led to the discovery of covalent inhibitors that target cysteine residues, such as Cys387, within the SAM binding site.[1][11] Aldehyde and acrylamide-based compounds have shown promise as covalent inhibitors.[1][10]
-
Fragment-Based Discovery: Docking of fragment libraries has also yielded inhibitors, albeit with generally lower affinities than larger lead-like molecules. These fragments serve as excellent starting points for structure-based drug design.[1]
Bisubstrate Inhibitors
A rational design approach involves creating inhibitors that occupy both the SAM-binding pocket and the adjacent RNA-binding site.[12]
-
Mechanism: These inhibitors are designed to mimic the transition state of the methylation reaction, thereby achieving high affinity and specificity.
-
Example: The compound DS0464 (IC50 of 1.1 ± 0.2 µM) was identified as a bisubstrate competitive inhibitor, with its terminal phenyl group extending into the RNA binding site.[7][8]
Allosteric Inhibitors
Screening efforts have also identified compounds that inhibit NSP14 through an allosteric mechanism.
-
Metal-Based Inhibitors: Certain metal-based compounds, particularly those containing Bismuth(III), have been shown to potently inhibit both the MTase and ExoN activities of NSP14 allosterically.[13] These compounds were also effective in cell-based models of SARS-CoV-2 infection.[13]
Quantitative Data of NSP14 Inhibitors
The following tables summarize the inhibitory activities of representative compounds from various studies.
Table 1: SAM-Competitive and Bisubstrate Inhibitors
| Compound | Type | Target | IC50 (µM) | Assay Type | Reference |
| Sinefungin | Pan-MTase Inhibitor | NSP14 MTase | 0.019 ± 0.01 | Radiometric | [14] |
| SS148 | SAM-Competitive | NSP14 MTase | 0.070 ± 0.006 | Radiometric | [7] |
| DS0464 | Bisubstrate | NSP14 MTase | 1.1 ± 0.2 | Radiometric | [7] |
| 18l (HK370) | Adenosine 5'-carboxamide | NSP14 MTase | 0.031 | Enzymatic | [6] |
| C1 | Non-nucleotide | NSP14 MTase | 3.25 | Luminescence | [5][15] |
| C10 | Non-nucleotide | NSP14 MTase | 0.34 | Luminescence | [5][15] |
| PF-03882845 | In-vitro Hit | NSP14 MTase | 1.1 | HTRF | [16] |
| Trifluperidol | In-vitro Hit | NSP14 MTase | 12.9 | HTRF | [16] |
| Inauhzin | In-vitro Hit | NSP14 MTase | 23.0 | HTRF | [16] |
Table 2: Non-SAM-like Inhibitors from Docking Screens
| Compound Class | Inhibition Type | IC50 Range (µM) | Reference |
| Lead-like Molecules | Reversible, Non-covalent | 6 to 50 | [1] |
| Fragment-like Molecules | Reversible, Non-covalent | 12 to 341 | [1] |
| Electrophiles (Aldehydes) | Covalent | 3.5 to 12 | [1] |
| Electrophiles (Acrylamides) | Covalent | ~7 | [1] |
Table 3: Cell-Based Antiviral Activity
| Compound | Cell Line | EC50 (µM) | Reference |
| 18l (HK370) | Calu-3 | 12 ± 6 | [6] |
| Z927203858 | A549-ACE2-TMPRSS2 | 0.270 | [17] |
Experimental Protocols
Detailed methodologies are crucial for the discovery and characterization of NSP14 inhibitors.
Recombinant NSP14 Expression and Purification
-
Gene Cloning: The codon-optimized gene for SARS-CoV-2 NSP14 is cloned into an expression vector, often with an N-terminal tag (e.g., 6x-His, GST) to facilitate purification.[1][18]
-
Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta2(DE3) pLysS).[1] Expression is typically induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.[1]
-
Lysis and Affinity Chromatography: Cell pellets are harvested, resuspended in lysis buffer, and lysed. The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Tag Removal and Further Purification: If applicable, the purification tag is cleaved by a specific protease. Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to obtain highly pure and active NSP14 protein.[18]
Enzymatic Inhibition Assays
Several assay formats are used to quantify the N7-MTase activity of NSP14 and screen for inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay This assay quantifies the SAH produced during the methylation reaction.[9]
-
Reaction Setup: Recombinant NSP14 is incubated with the RNA substrate (e.g., GpppA-RNA), SAM, and the test compound in a reaction buffer.
-
Detection: The reaction is stopped, and HTRF detection reagents are added. These typically consist of an anti-SAH antibody conjugated to a donor fluorophore and SAH conjugated to an acceptor fluorophore.
-
Signal Reading: In the absence of enzymatic activity (no SAH produced), the antibody binds the labeled SAH, bringing the donor and acceptor into proximity and generating a FRET signal. Enzymatically produced SAH competes for antibody binding, leading to a decrease in the FRET signal. The signal is read on a plate reader capable of HTRF measurements.
Luminescence-Based Assay (e.g., MTase-Glo™) This assay also measures the formation of SAH.
-
Reaction: The MTase reaction is performed by incubating NSP14, SAM, RNA substrate, and the test compound.[5][15]
-
SAH Conversion: After incubation, MTase-Glo™ reagents are added. The SAH is converted to ADP in a series of enzymatic steps.
-
Luminescence Detection: The generated ADP is used to produce ATP, which is then used by a luciferase to generate a light signal that is proportional to the amount of SAH produced.[5][15]
Radiometric Assay This is a highly sensitive and direct method for measuring methyltransferase activity.[7][14]
-
Reaction: NSP14 is incubated with the RNA substrate and a radiolabeled methyl donor, [³H]-SAM.
-
Separation: The reaction mixture is then spotted onto a filter membrane (e.g., streptavidin-coated FlashPlate for biotinylated RNA), which captures the radiolabeled RNA product while the unreacted [³H]-SAM is washed away.[14]
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter. The signal is directly proportional to the enzyme activity.
Cell-Based Antiviral Assay
These assays determine the efficacy of inhibitors in a biologically relevant context.
-
Cell Culture: A susceptible cell line (e.g., Vero E6, A549-ACE2) is seeded in multi-well plates.[17][19]
-
Infection and Treatment: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and simultaneously treated with various concentrations of the test compound.
-
Quantification of Viral Replication: After a defined incubation period (e.g., 22-24 hours), viral replication is quantified.[19][20] This can be done by:
-
RT-qPCR: Measuring the levels of viral RNA in the cell lysate or supernatant.[20]
-
Immunofluorescence: Fixing the cells and staining for a viral protein (e.g., Nucleocapsid protein) with a fluorescently labeled antibody. The number of infected cells or fluorescence intensity is then quantified.[19]
-
Plaque Assay: Quantifying the number of infectious virus particles produced.
-
Visualizations
NSP14 in Viral Replication and Host Interaction
Caption: Role of NSP14 in viral replication and its interaction with host cell pathways.
General Workflow for NSP14 Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of NSP14 inhibitors.
Classification of NSP14 Inhibitors by Mechanism
Caption: Logical classification of NSP14 inhibitors based on their mechanism of action.
References
- 1. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the SAM Binding Site of SARS-CoV-2 nsp14 in vitro Using SAM Competitive Inhibitors Guides Developing Selective bi-substrate Inhibitors - UCL Discovery [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. portlandpress.com [portlandpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Expression and enzymatic activity analysis of non-structure protein 14 of SARS-CoV-2 [journal11.magtechjournal.com]
- 19. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Molecular Grip: A Technical Guide to the nsp14-IN-4 Target Binding Site
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the interaction between the potent inhibitor, nsp14-IN-4, and its target, the SARS-CoV-2 non-structural protein 14 (nsp14). Specifically, this document elucidates the binding site within the N7-methyltransferase (N7-MTase) domain of nsp14, providing a comprehensive overview of the quantitative data, experimental methodologies, and the structural basis of this interaction.
Executive Summary
SARS-CoV-2 nsp14 is a crucial bifunctional enzyme for viral replication and immune evasion, possessing both a 3'-to-5' exoribonuclease (ExoN) proofreading activity and a C-terminal N7-methyltransferase (N7-MTase) function responsible for capping viral mRNA.[1][2] The N7-MTase activity is essential for the stability of viral RNA and for camouflaging it from the host's innate immune system.[1] nsp14-IN-4, also identified as Compound 12q, is a highly potent and specific inhibitor of the nsp14 N7-MTase, demonstrating significant potential as an antiviral therapeutic.[3][4] This guide details the precise binding location and interactions of nsp14-IN-4 within the methyltransferase active site, offering valuable insights for the rational design of next-generation nsp14 inhibitors.
Quantitative Data Summary
The inhibitory potency of nsp14-IN-4 (Compound 12q) against the SARS-CoV-2 nsp14 N7-methyltransferase has been rigorously quantified. The key data is summarized in the table below for clear comparison.
| Compound | Target | Assay Type | IC50 (nM) | Cytotoxicity (CC50 in Vero E6 cells) |
| nsp14-IN-4 (Compound 12q) | SARS-CoV-2 nsp14 N7-Methyltransferase | In vitro MTase assay | 19 | > 100 µM |
Table 1: Inhibitory Activity of nsp14-IN-4. The half-maximal inhibitory concentration (IC50) value indicates the concentration of the inhibitor required to reduce the enzymatic activity of the nsp14 N7-methyltransferase by 50%. The high cytotoxicity concentration (CC50) suggests that the compound has a favorable safety profile in this cell line.
The nsp14-IN-4 Binding Site: A Detailed Look
nsp14-IN-4 targets the N7-methyltransferase domain of nsp14.[3] This domain possesses two crucial binding pockets: one for the methyl donor, S-adenosyl methionine (SAM), and another for the viral RNA cap substrate (GpppA).[5] Molecular docking studies suggest that nsp14-IN-4 achieves its potent inhibitory effect by occupying a pocket that is formed by both the SAM and the cap RNA binding sites.[4]
This dual-site occupation is a key feature of its mechanism of action, effectively blocking both the methyl donor and the substrate from accessing the catalytic machinery of the enzyme. This rational design approach has led to the development of one of the most potent nsp14 inhibitors reported to date.[4]
Experimental Protocols
The determination of the inhibitory activity of nsp14-IN-4 relies on robust biochemical and cell-based assays. The following provides a detailed methodology for the key experiment cited.
In Vitro N7-Methyltransferase Inhibition Assay
This assay quantifies the ability of an inhibitor to block the transfer of a methyl group from the SAM cofactor to the viral RNA cap analogue.
Objective: To determine the IC50 value of nsp14-IN-4 against SARS-CoV-2 nsp14 N7-MTase.
Materials:
-
Purified recombinant SARS-CoV-2 nsp14 protein
-
S-adenosyl methionine (SAM)
-
Guanosine-triphosphate-adenosine (GpppA) RNA cap analogue
-
Inhibitor compound (nsp14-IN-4)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)
-
Detection reagent (e.g., a luminescent or fluorescent probe that measures the product of the methyltransferase reaction, S-adenosyl homocysteine (SAH), or the consumption of SAM)
Procedure:
-
Compound Preparation: A serial dilution of nsp14-IN-4 is prepared in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.
-
Enzyme and Substrate Preparation: The nsp14 enzyme and the GpppA substrate are diluted to their final concentrations in the assay buffer.
-
Reaction Initiation: The reaction is initiated by adding SAM to a mixture of the nsp14 enzyme, GpppA, and the inhibitor at various concentrations. Control reactions are run without the inhibitor (positive control) and without the enzyme (negative control).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of product formed (SAH) or the remaining substrate (SAM) is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the positive and negative controls. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Molecular Interactions and Pathways
To better understand the context and mechanism of nsp14-IN-4's action, the following diagrams illustrate the viral RNA capping pathway, the experimental workflow for inhibitor screening, and the logical relationship of nsp14's dual functions.
Caption: SARS-CoV-2 RNA Capping Pathway and Inhibition by nsp14-IN-4.
Caption: Experimental Workflow for nsp14 Inhibitor Identification.
References
- 1. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SARS-CoV-2 protein NSP14 - Proteopedia, life in 3D [proteopedia.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Efficacy Testing of NSP14-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The non-structural protein 14 (NSP14) of SARS-CoV-2 is a bifunctional enzyme crucial for viral replication and immune evasion.[1][2][3][4] It possesses a 3'-to-5' exoribonuclease (ExoN) proofreading domain and a C-terminal N7-methyltransferase (N7-MTase) domain responsible for capping viral mRNA.[1][2][3][4] The N7-MTase activity is essential for the stability of viral RNA and its translation, as well as for evading host innate immune recognition.[5][6] NSP14 has also been shown to modulate host cell signaling pathways, notably activating the NF-κB and MAPK pathways, leading to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[1][5][7][8][9] This activity contributes to the inflammatory response seen in severe COVID-19.
NSP14-IN-4 is a potent and selective inhibitor of the SARS-CoV-2 NSP14 N7-methyltransferase activity, with a reported IC50 of 19 nM.[10] As a non-cytotoxic and cell-permeable compound, it represents a promising candidate for antiviral therapy.[10] These application notes provide a detailed protocol for a cell-based assay to determine the efficacy of NSP14-IN-4 by measuring its ability to inhibit NSP14-induced NF-κB signaling.
Principle of the Assay
This assay quantifies the inhibitory effect of NSP14-IN-4 on the activation of the NF-κB signaling pathway induced by the expression of SARS-CoV-2 NSP14 in a human cell line. The activation of the NF-κB pathway is measured using a luciferase reporter system, where the expression of firefly luciferase is driven by an NF-κB response element. A decrease in luciferase activity in the presence of NSP14-IN-4, relative to a vehicle control, indicates inhibition of NSP14's function.
Signaling Pathway
Caption: NSP14-mediated activation of the NF-κB signaling pathway.
Experimental Workflow
Caption: Workflow for the cell-based NSP14-IN-4 efficacy assay.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293T cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000015 |
| pNF-κB-Luc Reporter Plasmid | Promega | E8491 |
| pRL-TK (Renilla Luciferase) Control Plasmid | Promega | E2241 |
| pcDNA3.1(+) vector expressing SARS-CoV-2 NSP14 | (Custom synthesis) | N/A |
| NSP14-IN-4 | MedChemExpress | HY-145513 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | (Various) | N/A |
Experimental Protocol
1. Cell Culture and Seeding: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. b. The day before transfection, seed 2 x 10^4 HEK293T cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium. Ensure even cell distribution.
2. Transient Transfection: a. On the day of transfection, prepare the transfection complexes in Opti-MEM according to the Lipofectamine 3000 protocol. For each well, use:
- 100 ng of the NSP14 expression plasmid.
- 100 ng of the pNF-κB-Luc reporter plasmid.
- 10 ng of the pRL-TK control plasmid. b. Add the transfection complexes to the cells and gently swirl the plate to mix. c. Incubate the cells for 12-18 hours at 37°C and 5% CO2.
3. Compound Treatment: a. Prepare a stock solution of NSP14-IN-4 in DMSO (e.g., 10 mM). b. Perform serial dilutions of NSP14-IN-4 in complete growth medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM). c. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest concentration of NSP14-IN-4. d. After the transfection incubation period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of NSP14-IN-4 or the vehicle control. e. Include control wells:
- Untransfected cells: To measure background luciferase activity.
- Cells transfected with empty vector + reporters: To determine the basal NF-κB activity.
- Cells transfected with NSP14 + reporters + vehicle: Represents 0% inhibition.
4. Incubation: a. Incubate the plate for 24-48 hours at 37°C and 5% CO2.
5. Luciferase Assay: a. Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature. b. Remove the growth medium from the wells. c. Wash the cells once with 100 µL of 1X phosphate-buffered saline (PBS). d. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker. e. In a new opaque 96-well plate, add 10 µL of cell lysate to each well. f. Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer. g. Add 50 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. h. Measure the Renilla luciferase activity.
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Normalized Ratio = Firefly Luciferase Reading / Renilla Luciferase Reading
-
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of NSP14-IN-4 using the following formula:
-
% Inhibition = [1 - (Normalized Ratio_sample - Normalized Ratio_basal) / (Normalized Ratio_vehicle - Normalized Ratio_basal)] x 100
-
Where:
-
Normalized Ratio_sample is the normalized ratio from NSP14-IN-4 treated wells.
-
Normalized Ratio_vehicle is the average normalized ratio from the vehicle-treated wells (0% inhibition).
-
Normalized Ratio_basal is the average normalized ratio from the empty vector control wells.
-
-
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the NSP14-IN-4 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50).
Expected Results
The expression of NSP14 is expected to significantly increase NF-κB-driven luciferase activity compared to the empty vector control. Treatment with NSP14-IN-4 should result in a dose-dependent decrease in this NSP14-induced luciferase activity. The calculated IC50 value will provide a quantitative measure of the inhibitor's efficacy in a cellular context.
Data Presentation
Table 1: Raw Luciferase Data (Example)
| [NSP14-IN-4] (nM) | Firefly RLU | Renilla RLU | Normalized Ratio |
| 0 (Vehicle) | 5,800,000 | 120,000 | 48.33 |
| 1 | 5,200,000 | 118,000 | 44.07 |
| 10 | 3,500,000 | 122,000 | 28.69 |
| 100 | 1,100,000 | 115,000 | 9.57 |
| 1000 | 350,000 | 119,000 | 2.94 |
| Basal (Empty Vector) | 300,000 | 125,000 | 2.40 |
Table 2: Calculated Inhibition and IC50
| [NSP14-IN-4] (nM) | % Inhibition |
| 1 | 9.27% |
| 10 | 42.76% |
| 100 | 84.38% |
| 1000 | 98.82% |
| IC50 (nM) | ~25 nM |
(Note: The example data is for illustrative purposes only.)
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency by adjusting the DNA-to-lipid ratio and cell density.
-
Ensure the NSP14 expression vector is functional.
-
Check the expiration dates and proper storage of luciferase assay reagents.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Ensure homogenous cell seeding.
-
Increase the number of replicates.
-
-
No Inhibition Observed:
-
Confirm the identity and concentration of the NSP14-IN-4 stock solution.
-
Verify that the NSP14-induced NF-κB activation is robust.
-
Consider potential issues with compound solubility or stability in the culture medium.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 8. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of SARS-CoV-2 nsp14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of inhibitors targeting the non-structural protein 14 (nsp14) of SARS-CoV-2. Nsp14 is a critical bifunctional enzyme for viral replication, possessing both a 3'-to-5' exoribonuclease (ExoN) proofreading domain and a guanine-N7-methyltransferase (N7-MTase) domain essential for viral mRNA capping.[1][2][3][4] These dual functions make nsp14 an attractive target for the development of novel antiviral therapeutics.[1][4][5]
Introduction to SARS-CoV-2 nsp14 as a Drug Target
The SARS-CoV-2 nsp14 enzyme plays a pivotal role in the viral life cycle. Its N7-MTase activity is crucial for the formation of the 5' cap structure of viral RNA, which protects the viral genome from host defenses and ensures efficient translation of viral proteins.[1][3] The ExoN activity of nsp14 is responsible for proofreading during viral RNA replication, thereby maintaining the integrity of the viral genome.[6][7] Inhibition of either of these enzymatic activities has been shown to attenuate the virus, making nsp14 a compelling target for antiviral drug discovery.[5][8]
Signaling and Functional Pathway of nsp14
The following diagram illustrates the dual functionality of nsp14 in the context of viral replication and its interaction with its cofactor, nsp10.
Caption: Functional pathway of SARS-CoV-2 nsp14.
High-Throughput Screening (HTS) Workflow
A generalized workflow for the high-throughput screening of nsp14 inhibitors is depicted below. This workflow outlines the key stages from primary screening to hit validation.
Caption: Generalized HTS workflow for nsp14 inhibitors.
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for N7-Methyltransferase Activity
This protocol is adapted from studies that utilize the detection of S-adenosylhomocysteine (SAH), a product of the methyltransferase reaction, for HTS.[5]
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
S-adenosylmethionine (SAM)
-
GpppA-capped RNA substrate
-
HTRF Methyltransferase Assay Kit (e.g., EPIgeneous)
-
Assay buffer: 40 mM Tris-HCl pH 8.3, 100 mM NaCl, 1 mM DTT, 2 mM MgCl2, 0.01% Tween-20[4]
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
Procedure:
-
Prepare the reaction mixture in the assay buffer containing nsp14 enzyme and the GpppA-RNA substrate.
-
Dispense 2 µL of the reaction mixture into the wells of a 384-well plate.
-
Add 20 nL of test compounds or DMSO (as a control) to the respective wells.
-
Initiate the enzymatic reaction by adding 2 µL of SAM solution. Final concentrations in a 4 µL reaction volume should be optimized (e.g., 10 nM nsp14, 1 µM SAM, 0.11 mM GpppA-RNA).[8]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (anti-SAH antibody conjugated to a donor fluorophore and a SAH tracer linked to an acceptor fluorophore) as per the manufacturer's instructions.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the controls.
Protocol 2: Fluorescence Polarization (FP) Assay for SAM-Binding Site Inhibitors
This protocol is based on a competition assay using a fluorescently labeled SAM analog.[9][10]
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
Fluorescent SAM analog (e.g., FL-NAH)
-
Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP
-
Test compounds dissolved in DMSO
-
384-well black plates
Procedure:
-
Dispense test compounds and controls into the wells of a 384-well plate.
-
Add a solution of nsp14 protein to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add the fluorescent SAM analog to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the change in millipolarization (mP) units to determine compounds that displace the fluorescent probe, indicating binding to the SAM site.
Protocol 3: Bioluminescent Assay for N7-Methyltransferase Activity (MTase-Glo™)
This protocol utilizes a coupled-enzyme reaction to detect the formation of SAH, which is converted to ADP and then to ATP, generating a light signal with luciferase.[11]
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
SAM
-
RNA substrate (e.g., GpppA-capped RNA)
-
MTase-Glo™ Reagent and MTase-Glo™ Detection Solution
-
Assay buffer: As recommended by the MTase-Glo™ manufacturer.
-
Test compounds dissolved in DMSO
-
384-well white plates
Procedure:
-
Set up the methyltransferase reaction by adding nsp14, RNA substrate, and test compounds to the wells of a 384-well plate.
-
Initiate the reaction by adding SAM.
-
Incubate at 30°C for 60 minutes.
-
Add MTase-Glo™ Reagent to stop the reaction and deplete the remaining SAM. Incubate for 30 minutes.
-
Add MTase-Glo™ Detection Solution, which contains luciferase, to convert the generated ADP to a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
A decrease in luminescence indicates inhibition of the nsp14 MTase activity.
Protocol 4: Fluorescence-Based Assay for Exoribonuclease (ExoN) Activity
This protocol is based on the cleavage of a fluorescently labeled RNA substrate.[6]
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein and nsp10 cofactor
-
Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., Cy3-dsRNA)
-
Assay buffer: 20 mM Tris-HCl pH 8.0, 5 mM MgCl2, 10 mM KCl, 0.1 mg/mL BSA, 1 mM DTT
-
Test compounds dissolved in DMSO
-
384-well black plates
Procedure:
-
Pre-incubate nsp14 with nsp10 to form the active complex.
-
Dispense the test compounds into the wells of a 384-well plate.
-
Add the nsp14/nsp10 complex to the wells.
-
Initiate the reaction by adding the fluorescently labeled dsRNA substrate.
-
Monitor the increase in fluorescence over time using a kinetic plate reader. Cleavage of the dsRNA substrate leads to a change in the fluorescent signal.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound.
Data Presentation
The following tables summarize quantitative data for some of the identified inhibitors of SARS-CoV-2 nsp14.
Table 1: Inhibitors of nsp14 N7-Methyltransferase (N7-MTase) Activity
| Compound | Assay Type | IC50 (µM) | Library Screened | Reference |
| Nitazoxanide | RapidFire MS | Modestly active | FDA-approved drugs[1] | [1] |
| Lomeguatrib | HTRF | Low micromolar | Custom pharmaceutical | [8] |
| PF-03882845 | HTRF | Low micromolar | Custom pharmaceutical | [8] |
| Inauhzin | HTRF | EC50 = 11.25 (with Remdesivir) | Custom pharmaceutical | [8] |
| ZINC38661771 | HTRF | < 200 | Virtual Screening | [5] |
| ZINC23398144 | HTRF | < 200 | Virtual Screening | [5] |
| ZINC33037945 | HTRF | < 200 | Virtual Screening | [5] |
| NSC 111552 | FP | 5.1 | Pilot screen | [9] |
| NSC 288387 | FP | 2.7 | Pilot screen | [9] |
| STM969 | Rational Design | 0.019 | Rational Design | [12] |
Table 2: Inhibitors of nsp14 3'-5' Exoribonuclease (ExoN) Activity
| Compound | Assay Type | IC50 (µM) | Library Screened | Reference |
| Patulin | Fluorescence-based | ~10 | Custom chemical library | [6] |
| Aurintricarboxylic Acid (ATA) | Fluorescence-based | ~5 | Custom chemical library | [6] |
| Compound 4 | Gel-based | 1505 | Dynamic Combinatorial Chemistry | [13] |
| Compound 7 | Gel-based | 1148 | Dynamic Combinatorial Chemistry | [13] |
Validation and Secondary Assays
Hits identified from primary HTS should be subjected to a rigorous validation cascade.
-
Hit Confirmation: Re-testing of primary hits to confirm their activity.
-
Dose-Response Analysis: Generating IC50 or EC50 curves to determine the potency of the inhibitors.
-
Orthogonal Assays: Validating hits in a different assay format to rule out technology-specific artifacts. For example, hits from a bioluminescent assay can be confirmed using a mass spectrometry-based assay.[3]
-
Selectivity Profiling: Testing inhibitors against other methyltransferases or exonucleases to assess their selectivity.[5]
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the inhibitor to nsp14.
-
Cell-Based Assays: The most promising compounds should be evaluated for their ability to inhibit SARS-CoV-2 replication in relevant cell lines (e.g., Vero E6 cells).[6][8] This is a critical step to assess the antiviral efficacy and cytotoxicity of the compounds.
References
- 1. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. tandfonline.com [tandfonline.com]
- 11. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 12. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Design for Studying NSP14-IN-4 Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of pathogenic coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapeutics. The coronavirus non-structural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion, making it a prime target for antiviral drug development.[1][2] Nsp14 possesses a 3'-to-5' exoribonuclease (ExoN) domain, which is responsible for proofreading the viral RNA to ensure high-fidelity replication, and a C-terminal N7-methyltransferase (N7-MTase) domain that catalyzes the formation of the 5' cap structure of viral mRNAs.[3][4] This cap is vital for protecting the viral RNA from host immune recognition and ensuring efficient translation of viral proteins.[5][6] The ExoN activity is significantly enhanced by its interaction with the cofactor nsp10.[7][8]
NSP14-IN-4 is a small molecule inhibitor designed to target nsp14. This document provides a comprehensive experimental framework to characterize the inhibitory activity of NSP14-IN-4, from initial biochemical validation to cell-based antiviral efficacy and cytotoxicity assessment.
Hypothesized Mechanism of Action of NSP14
NSP14 plays a dual role in the coronavirus replication-transcription complex (RTC). Its ExoN activity removes mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp), thereby maintaining genome integrity.[2] Its N7-MTase activity methylates the guanine cap on viral RNA, a critical step for translation and immune evasion.[1][3] An effective inhibitor like NSP14-IN-4 could target either or both of these enzymatic functions, leading to error-prone replication or failed immune evasion, ultimately suppressing viral proliferation.
Caption: Hypothesized mechanism of NSP14 and the inhibitory action of NSP14-IN-4.
Overall Experimental Workflow
A tiered approach is recommended to comprehensively evaluate NSP14-IN-4. The workflow begins with specific biochemical assays to determine the compound's direct inhibitory effect on the enzymatic activities of nsp14. This is followed by cell-based assays to assess its antiviral efficacy in a biological context and to evaluate its potential cytotoxicity.
Caption: A tiered workflow for evaluating the antiviral activity of NSP14-IN-4.
Experimental Protocols
Protocol 1: Biochemical Exoribonuclease (ExoN) Inhibition Assay
This protocol uses a fluorescence-based assay to measure the 3'-5' exoribonuclease activity of the nsp14/nsp10 complex.[9][10] The assay relies on the cleavage of a double-stranded RNA (dsRNA) substrate, leading to a measurable change in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 nsp14 and nsp10 proteins
-
Fluorescently labeled dsRNA substrate (e.g., with a 5' fluorophore like Cy3 and a 3' quencher)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
NSP14-IN-4 (dissolved in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare nsp14/nsp10 Complex: Pre-incubate recombinant nsp14 and nsp10 in a 1:4 molar ratio in assay buffer for 30 minutes at 37°C to allow for complex formation.
-
Compound Preparation: Prepare a serial dilution of NSP14-IN-4 in DMSO. Further dilute in assay buffer to the desired final concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration is ≤1%.
-
Reaction Setup:
-
Add 5 µL of diluted NSP14-IN-4 or DMSO (vehicle control) to each well of a 384-well plate.
-
Add 10 µL of the pre-formed nsp14/nsp10 complex (final concentration ~50 nM) to each well.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 5 µL of the dsRNA substrate (final concentration ~100 nM) to each well to start the reaction.
-
Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation/Emission wavelengths appropriate for Cy3) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of NSP14-IN-4 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Biochemical N7-Methyltransferase (MTase) Inhibition Assay
This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the N7-methyltransferase activity of nsp14.[6] The assay detects the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a GpppA-RNA substrate.
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
S-adenosyl-L-methionine (SAM)
-
GpppA-capped RNA substrate
-
HTRF detection reagents (e.g., anti-m7G antibody conjugated to a donor fluorophore and a streptavidin-conjugated acceptor for a biotinylated substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM KCl, 0.1 mM EDTA, 1 mM DTT
-
NSP14-IN-4 (dissolved in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of NSP14-IN-4 as described in Protocol 1.
-
Reaction Setup:
-
Add 2 µL of diluted NSP14-IN-4 or DMSO (vehicle control) to each well.
-
Add 4 µL of a master mix containing nsp14 (final concentration ~10 nM), GpppA-RNA substrate (final concentration ~100 nM), and SAM (final concentration ~1 µM) in assay buffer.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Detection:
-
Add 4 µL of the HTRF detection antibody mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Normalize the HTRF ratio to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of NSP14-IN-4 concentration and fit the data to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Cytotoxicity Assay
This protocol determines the concentration at which NSP14-IN-4 becomes toxic to the host cells used in the antiviral assay.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
NSP14-IN-4 (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare 2-fold serial dilutions of NSP14-IN-4 in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours (matching the duration of the antiviral assay) at 37°C, 5% CO₂.
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Plot the percent viability against the logarithm of compound concentration and fit the data to determine the 50% cytotoxic concentration (CC₅₀).
-
Protocol 4: Cell-Based Antiviral Activity Assay (Viral Yield Reduction)
This protocol quantifies the ability of NSP14-IN-4 to inhibit viral replication in infected cells by measuring the amount of viral RNA produced.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate) at a known titer
-
DMEM with 2% FBS (infection medium)
-
NSP14-IN-4
-
RNA extraction kit
-
RT-qPCR master mix and primers/probe for a viral gene (e.g., N gene) and a host housekeeping gene (e.g., GAPDH)
-
96-well plates
-
Appropriate BSL-3 facilities and procedures
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at 2 x 10⁴ cells/well and incubate overnight.
-
Infection and Treatment:
-
Prepare serial dilutions of NSP14-IN-4 in infection medium.
-
Aspirate the culture medium from the cells.
-
Add 100 µL of the compound dilutions to the cells.
-
Immediately infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.05. Include a no-virus control and a virus-only (vehicle) control.
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
RNA Extraction:
-
Carefully remove the supernatant from the wells.
-
Lyse the cells directly in the wells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Perform one-step RT-qPCR using primers/probes for the viral N gene and the host GAPDH gene.
-
Use a standard curve to quantify viral RNA copies or use the ΔΔCt method for relative quantification.
-
-
Data Analysis:
-
Normalize the viral RNA levels to the housekeeping gene.
-
Calculate the percentage of viral replication inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of compound concentration and fit the data to determine the 50% effective concentration (EC₅₀).
-
Data Presentation and Interpretation
Quantitative data from the assays should be systematically organized to facilitate interpretation and comparison. The key parameters are IC₅₀, EC₅₀, CC₅₀, and the Selectivity Index (SI).
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response (in this case, 50% inhibition of viral replication).
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of host cells.
-
SI (Selectivity Index): A ratio that measures the window between cytotoxicity and antiviral activity (SI = CC₅₀ / EC₅₀). A higher SI value (typically >10) is desirable, indicating that the compound's antiviral effect is not due to general cell toxicity.
Table 1: Summary of Biochemical Inhibition Data for NSP14-IN-4
| Assay Target | IC₅₀ (µM) | 95% Confidence Interval | Hill Slope |
| nsp14 ExoN Activity | |||
| nsp14 N7-MTase Activity |
Table 2: Summary of Cell-Based Assay Data for NSP14-IN-4
| Assay Type | Parameter | Value (µM) | 95% Confidence Interval |
| Antiviral Efficacy | EC₅₀ | ||
| Cytotoxicity | CC₅₀ | ||
| Selectivity | SI (CC₅₀/EC₅₀) |
These structured tables provide a clear and concise summary of the inhibitor's profile, allowing researchers to quickly assess its potency, specificity, and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Techniques for Measuring NSP14 Methyltransferase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various established techniques to measure the enzymatic activity of NSP14 methyltransferase (MTase). These methods are crucial for fundamental research into the viral replication cycle and for the development of novel antiviral therapeutics targeting this essential enzyme.
Introduction to NSP14 Methyltransferase
Non-structural protein 14 (NSP14) is a bifunctional enzyme encoded by coronaviruses, including SARS-CoV-2. It possesses an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal (guanine-N7)-methyltransferase (N7-MTase) domain. The N7-MTase activity is critical for the formation of the 5' cap structure of viral mRNA. This cap-0 structure (m7GpppN) is essential for RNA stability, efficient translation of viral proteins, and evasion of the host's innate immune system.[1][2] The methyl group is transferred from the donor molecule S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap, producing S-adenosyl-L-homocysteine (SAH) as a byproduct.[3][4] Given its vital role in the viral life cycle, the NSP14 MTase is a prime target for antiviral drug development.[5][6]
Experimental Assays for Measuring NSP14 MTase Activity
A variety of in vitro assays have been developed to quantify NSP14 MTase activity. The choice of assay often depends on the specific research question, required throughput, and available instrumentation. Key methodologies include radiolabeled assays, fluorescence-based assays, and bioluminescence-based assays.
Radiolabeled Methyltransferase Assays
Radiolabeled assays are highly sensitive and considered a gold standard for quantifying methyltransferase activity. They directly measure the transfer of a radiolabeled methyl group from [³H]SAM or [³²P]G-capped substrates to the RNA substrate.
a) Thin-Layer Chromatography (TLC) Assay
This method separates the methylated product from the unreacted substrate based on their differential mobility on a TLC plate.
Experimental Protocol: [3]
-
Reaction Setup: In a final volume of 20 µL, combine the following in a microcentrifuge tube:
-
20 ng of purified NSP14 enzyme.
-
200 nM S-adenosyl-L-methionine (SAM).
-
³²P-G-capped RNA substrate.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂).
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 5–30 minutes).
-
Enzyme Digestion: Stop the reaction and digest the RNA substrate by adding P1 nuclease.
-
TLC Separation: Spot the digested reaction mixture onto a polyethyleneimine (PEI) cellulose TLC plate.
-
Chromatography: Develop the chromatogram using a suitable mobile phase (e.g., 0.4 M Ammonium Sulfate).
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or X-ray film. The amount of methylated product (m7GpppG) is quantified by densitometry analysis of the corresponding spot.
b) Filter-Binding Assay (FBA)
This assay relies on the capture of the radiolabeled, methylated RNA product on a filter membrane, while the unincorporated [³H]SAM is washed away.
-
Reaction Setup: In a final reaction volume, combine:
-
50-200 nM of purified NSP14 enzyme.
-
7 nM GpppACCCC synthetic RNA substrate.
-
Reaction Buffer (40 mM Tris-HCl, pH 8.0, 10 mM DTT, 5 mM MgCl₂).
-
1.9 µM SAM and 0.1 µM [³H]SAM.
-
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a 10-fold volume of ice-cold 100 µM S-adenosyl-homocysteine (SAH).
-
Filter Binding: Transfer the reaction mixture to a DEAE filtermat, wash with water to remove unincorporated [³H]SAM, and dry the filtermat.
-
Quantification: Measure the radioactivity retained on the filtermat using a liquid scintillation counter.
Fluorescence-Based Assays
These assays offer higher throughput compared to radiolabeled methods and are well-suited for high-throughput screening (HTS) of inhibitor libraries.
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay detects the accumulation of the reaction byproduct, SAH. It utilizes an anti-SAH antibody conjugated to a fluorescent donor (e.g., terbium cryptate) and a synthetic SAH analog labeled with a fluorescent acceptor (e.g., d2). In the absence of enzymatic activity, the antibody binds the SAH-d2, bringing the donor and acceptor into close proximity and generating a FRET signal. As the NSP14 MTase produces SAH, it displaces the SAH-d2 from the antibody, leading to a decrease in the HTRF signal.[3]
-
Reaction Setup: In a 384-well plate, add:
-
10-20 nM of purified NSP14 enzyme.
-
1 µM SAM.
-
0.11 mM GpppA-RNA cap analog substrate.
-
Assay Buffer (specific to the commercial kit, e.g., EPIgeneous™ Methyltransferase Assay Kit).[10]
-
Test compounds at various concentrations.
-
-
Incubation: Incubate the reaction for a specified time (e.g., 20-30 minutes) at room temperature.
-
Detection: Add the HTRF detection reagents (anti-SAH antibody-Tb and SAH-d2).
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible plate reader.
b) Fluorescence Polarization (FP) Assay
This universal assay is designed to identify inhibitors that target the SAM-binding site of methyltransferases. It uses a fluorescently labeled SAM analog (e.g., FL-NAH). When FL-NAH is bound to the larger NSP14 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Small molecule inhibitors that compete with FL-NAH for binding to the SAM pocket will displace it, causing the unbound FL-NAH to tumble more rapidly and thus decrease the FP signal.[11][12][13]
Experimental Protocol: [11]
-
Reaction Setup: In a 96-well black plate with a 25 µL reaction volume, combine:
-
0.5 µM purified NSP14 enzyme.
-
50 nM FL-NAH (fluorescent SAM analog).
-
Reaction Buffer (20 mM HEPES, pH 8.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.01% Triton X-100).
-
Test compounds or DMSO control.
-
-
Incubation: Incubate NSP14 with the test compounds or DMSO for 30 minutes at room temperature. Then add FL-NAH and incubate for an additional period.
-
Signal Reading: Measure the fluorescence polarization on a suitable plate reader.
Bioluminescence-Based Assay (MTase-Glo™)
This commercially available assay quantifies the amount of SAH produced in the methyltransferase reaction. The assay involves two steps: first, the MTase reaction is performed, and then a series of coupled enzymatic reactions convert the generated SAH into ATP, which is subsequently detected using a luciferase/luciferin reaction that produces light. The luminescent signal is directly proportional to the amount of SAH produced and thus to the MTase activity.[14][15]
Experimental Protocol: [14]
-
Reaction Setup: In a white 384-well plate, combine:
-
Purified NSP14 enzyme (e.g., 1 ng per reaction).[15]
-
50 µM SAM.
-
40 µM RNA substrate (e.g., GpppA-RNA).
-
Assay Buffer.
-
-
Incubation: Incubate the reaction at 37°C for 90 minutes.
-
Detection: Add the MTase-Glo™ reagent, which converts SAH to ADP.
-
Signal Generation: Add the Kinase-Glo® reagent to convert ADP to ATP, which then drives the luciferase reaction.
-
Signal Reading: Measure the luminescence using a plate reader.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various NSP14 MTase activity assays reported in the literature.
| Assay Type | Enzyme | Substrate | Key Parameter | Value | Reference |
| HTRF | SARS-CoV NSP14 | GpppA | IC₅₀ (Sinefungin) | 110 nM | [9] |
| HTRF | SARS-CoV-2 NSP14 | GpppA-RNA | IC₅₀ (Sinefungin) | 0.25 - 2.5 µM | [3] |
| Radiometric | SARS-CoV-2 NSP14 | Biotinylated RNA | IC₅₀ (Sinefungin) | 19 ± 10 nM | [16] |
| Radiometric | SARS-CoV-2 NSP14 | Biotinylated RNA | IC₅₀ (SS148) | 70 ± 6 nM | [17] |
| Radiometric | SARS-CoV-2 NSP14 | Biotinylated RNA | IC₅₀ (DS0464) | 1.1 ± 0.2 µM | [17] |
| Bioluminescent (MTase-Glo™) | SARS-CoV-2 NSP14 | RNA1 | IC₅₀ (Sinefungin) | 2.41 µM (at 5 µM SAM) | [18] |
| Echo MS | SARS-CoV-2 NSP14 | GpppA | IC₅₀ (12q, STM969) | 19 nM | [6] |
| FP | SARS-CoV-2 NSP14 | FL-NAH | IC₅₀ (NSC 111552) | Low micromolar | [11][13] |
| FP | SARS-CoV-2 NSP14 | FL-NAH | IC₅₀ (NSC 288387) | Low micromolar | [11][13] |
Visualizations
Viral RNA Capping Pathway
The following diagram illustrates the sequential methylation steps involved in the formation of the viral mRNA cap, highlighting the central role of NSP14.
References
- 1. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–function analysis of the nsp14 N7–guanine methyltransferase reveals an essential role in Betacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Toward the identification of viral cap-methyltransferase inhibitors by fluorescence screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Item - A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 13. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases | PLOS One [journals.plos.org]
- 16. biorxiv.org [biorxiv.org]
- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 18. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2 nsp14-IN-4 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SARS-CoV-2 nsp14-IN-4, a potent inhibitor of the viral nonstructural protein 14 (nsp14) methyltransferase (MTase), in viral replication studies. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to SARS-CoV-2 nsp14
The SARS-CoV-2 nonstructural protein 14 (nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion.[1][2] It possesses two distinct enzymatic domains: an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-guanine methyltransferase (N7-MTase) domain.[1][2] The ExoN activity is responsible for proofreading the newly synthesized viral RNA, thereby ensuring high-fidelity replication.[2] The N7-MTase activity is critical for the formation of the 5' cap structure of viral mRNAs, a modification that protects the viral RNA from degradation, facilitates its translation by the host ribosome, and helps the virus evade the host's innate immune system.[1] The interaction of nsp14 with its cofactor, nsp10, significantly enhances its exoribonuclease activity.[1] Given its essential roles, nsp14 is a prime target for the development of antiviral therapeutics.
nsp14-IN-4: A Specific Inhibitor of nsp14 Methyltransferase
nsp14-IN-4 is a small molecule inhibitor that specifically targets the N7-methyltransferase activity of SARS-CoV-2 nsp14. By inhibiting this enzymatic function, nsp14-IN-4 is expected to disrupt viral mRNA capping, leading to reduced viral protein production and attenuation of viral replication.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant inhibitors.
| Compound | Target | Assay Type | IC50 | EC50 | CC50 | Cell Line | Reference |
| nsp14-IN-4 (C10) | SARS-CoV-2 nsp14 MTase | Enzymatic (MTase-Glo) | 325 nM | 64.03 - 301.9 nM | >10 µM | Vero E6 | [3][4] |
| Remdesivir | SARS-CoV-2 RdRp | Cell-based | - | ~100 nM | >10 µM | Vero E6 | [5] |
| Patulin | SARS-CoV-2 nsp14 ExoN | Enzymatic (ExoN) | ~5 µM | 1.2 µM | ~2.5 µM | VERO E6 | [6] |
| Aurintricarboxylic acid (ATA) | SARS-CoV-2 nsp14 ExoN | Enzymatic (ExoN) | ~1 µM | 0.8 µM | >25 µM | VERO E6 | [6] |
Experimental Protocols
In Vitro N7-Methyltransferase (MTase) Inhibition Assay
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of nsp14-IN-4 on the N7-methyltransferase function of SARS-CoV-2 nsp14.
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
nsp14-IN-4 (or other test compounds)
-
S-adenosyl-L-methionine (SAM)
-
GpppA RNA cap analog
-
MTase-Glo™ Methyltransferase Assay Kit (Promega)
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 5 mM DTT, 2 mM MgCl₂
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare a serial dilution of nsp14-IN-4 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted nsp14-IN-4 solution or DMSO (vehicle control).
-
Add 2.5 µL of recombinant nsp14 protein (e.g., 300 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare a substrate mix containing SAM (e.g., 1.5 µM final concentration) and GpppA RNA cap analog (e.g., 1.5 µM final concentration) in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and detect the amount of S-adenosyl-L-homocysteine (SAH) produced using the MTase-Glo™ Assay Kit reagents according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines the procedure to evaluate the antiviral efficacy of nsp14-IN-4 against live SARS-CoV-2 in a cell culture system.
Materials:
-
Vero E6 cells (or other susceptible cell lines like Calu-3)
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020 isolate)
-
nsp14-IN-4
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed Vero E6 cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Prepare serial dilutions of nsp14-IN-4 in DMEM with 2% FBS.
-
On the day of infection, remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
-
Infect the cell monolayers with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units (PFU) per well) for 1 hour at 37°C with gentle rocking every 15 minutes.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with 2 mL of overlay medium (e.g., 1.2% methylcellulose or 0.6% agarose in DMEM with 2% FBS) containing the desired concentrations of nsp14-IN-4 or DMSO (vehicle control).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.
-
Fix the cells by adding 10% formalin and incubating for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the DMSO control and determine the EC50 value.
Cytotoxicity Assay
This protocol is used to determine the cytotoxicity of nsp14-IN-4 on the host cells used in the antiviral assays.
Materials:
-
Vero E6 cells (or the same cell line used for antiviral assays)
-
nsp14-IN-4
-
Cell culture medium (DMEM with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom white plates (for luminescence) or standard 96-well plates (for MTT)
-
Plate reader
Protocol:
-
Seed Vero E6 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of nsp14-IN-4 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of nsp14-IN-4 or DMSO (vehicle control).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, incubating, and measuring the luminescence. Alternatively, use the MTT assay which involves the addition of MTT reagent, incubation, solubilization of formazan crystals, and measurement of absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the 50% cytotoxic concentration (CC50).
Visualizations
References
- 1. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for nsp14-IN-4 in a BSL-3 Environment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of nsp14-IN-4, a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) methyltransferase, within a Biosafety Level 3 (BSL-3) laboratory setting. These guidelines are intended to ensure the safety of laboratory personnel and the integrity of experimental data when working with live SARS-CoV-2.
Introduction to nsp14-IN-4 and its Mechanism of Action
Nsp14 is a crucial bifunctional enzyme in the SARS-CoV-2 replication-transcription complex, possessing both a 3'-to-5' exoribonuclease (ExoN) activity and a guanine-N7-methyltransferase (N7-MTase) activity. The N7-MTase function is essential for the capping of viral RNA, a process that protects the viral genome from host innate immune recognition and ensures efficient translation of viral proteins.
Nsp14-IN-4, also identified as Compound 12q, is a non-cytotoxic and cell-permeable small molecule that specifically inhibits the N7-MTase activity of SARS-CoV-2 nsp14 with high potency.[1] By blocking this enzymatic function, nsp14-IN-4 is expected to interfere with viral RNA capping, leading to the production of non-viable viral progeny and subsequent inhibition of viral replication. This targeted mechanism of action makes nsp14-IN-4 a promising candidate for antiviral drug development against COVID-19.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity data for nsp14-IN-4 and related compounds from published studies. This information is critical for determining appropriate experimental concentrations.
Table 1: In Vitro Activity of nsp14-IN-4
| Parameter | Value | Cell Line | Virus | Reference |
| IC₅₀ | 19 nM | - | SARS-CoV-2 nsp14 Methyltransferase | [1] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Related nsp14 Inhibitors
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Virus Strain | Reference |
| 18l (HK370) | 12 ± 6 | > 50 | Calu-3 | SARS-CoV-2 | [2] |
| 18n | 10 ± 3 | > 50 | Calu-3 | SARS-CoV-2 | [2] |
| C10 | 0.064 - 0.302 | Not specified | Not specified | SARS-CoV-2 and variants | [3][4] |
| Pyridostatin | 3.58 | >59.4 | Not specified | SARS-CoV-2 | [5] |
| PF-03882845 | 10.97 | Not specified | Not specified | SARS-CoV-2 | [5] |
| Trifluperidol | 12.96 | Not specified | Not specified | SARS-CoV-2 | [5] |
| Inauhzin | 14.9 | Not specified | Not specified | SARS-CoV-2 | [5] |
Experimental Protocols for BSL-3 Environment
Working with live SARS-CoV-2 mandates strict adherence to BSL-3 practices and procedures. The following protocols integrate the use of nsp14-IN-4 into standard antiviral assays within this high-containment environment.
General BSL-3 Safety and Entry/Exit Procedures
All personnel must be extensively trained and approved for BSL-3 work. Adherence to the institution's specific BSL-3 manual is mandatory.
-
Entry: Don appropriate Personal Protective Equipment (PPE) in the anteroom. This must include a solid-front gown, double gloves, and respiratory protection (e.g., N95 respirator or PAPR). Verify inward directional airflow before entering the main laboratory.
-
Working in the BSL-3: All manipulations of live SARS-CoV-2 and nsp14-IN-4 must be performed within a certified Class II Biological Safety Cabinet (BSC). Minimize the generation of aerosols. All surfaces and equipment must be decontaminated before and after use with an appropriate disinfectant (e.g., 70% ethanol, EPA-registered disinfectants for SARS-CoV-2).
-
Exit: Decontaminate all materials and equipment before removal from the BSC. Doff PPE in the designated area, following a strict doffing procedure to avoid self-contamination. Personal items are not permitted in the BSL-3 laboratory.
Preparation of nsp14-IN-4 Stock Solutions
Materials:
-
nsp14-IN-4 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Inside a BSC, prepare a high-concentration stock solution of nsp14-IN-4 (e.g., 10 mM) by dissolving the powder in an appropriate volume of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of nsp14-IN-4 required to reduce the number of viral plaques by 50% (EC₅₀).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
SARS-CoV-2 viral stock of known titer (PFU/mL)
-
nsp14-IN-4 working solutions
-
Overlay medium (e.g., 2% methylcellulose in 2x MEM)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Plate Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of nsp14-IN-4 in infection medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Remdesivir).
-
Infection: Once cells are confluent, remove the growth medium. Wash the monolayer with sterile PBS. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period at 37°C, remove the viral inoculum. Add the prepared nsp14-IN-4 dilutions or controls to the respective wells.
-
Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with the methylcellulose overlay medium containing the corresponding concentrations of nsp14-IN-4.
-
Incubation: Incubate the plates at 37°C, 5% CO₂ for 48-72 hours, or until plaques are visible.
-
Fixation and Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the EC₅₀ value by non-linear regression analysis.
Cytotoxicity Assay (MTT or CellTiter-Glo®)
It is essential to determine the concentration at which nsp14-IN-4 becomes toxic to the host cells (CC₅₀). This assay should be performed in parallel with the antiviral assay.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add the same serial dilutions of nsp14-IN-4 as used in the antiviral assay.
-
Incubate for the same duration as the antiviral assay (48-72 hours).
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC₅₀ value.
Decontamination and Waste Disposal
-
All liquid waste containing live virus must be decontaminated with an approved disinfectant (e.g., 10% bleach) for a sufficient contact time before disposal.
-
All solid waste, including used cell culture plates, tubes, and PPE, must be collected in biohazard bags and autoclaved before removal from the BSL-3 facility.
-
Decontaminate the BSC and all work surfaces thoroughly after each experiment.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using NSP14-IN-4 in Molecular Biology Labs
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for the Investigation of the SARS-CoV-2 Nsp14 Methyltransferase
Introduction
This document provides a practical guide for the utilization of NSP14-IN-4, a potent and selective inhibitor of the SARS-CoV-2 nonstructural protein 14 (Nsp14) N7-methyltransferase (N7-MTase) activity. NSP14-IN-4, also identified as compound 12q, has demonstrated significant inhibitory potential against the viral methyltransferase, an enzyme crucial for the capping of viral RNA, which is essential for viral replication and evasion of the host immune system.[1] This guide details the characteristics of NSP14-IN-4, and provides protocols for its use in biochemical and cellular assays to probe the function of Nsp14 and to assess the antiviral potential of this and similar compounds.
NSP14-IN-4 is a non-cytotoxic and cell-permeable small molecule, making it a valuable tool for in vitro and cell-based studies.[1] Its primary target is the N7-MTase domain of Nsp14, with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[1]
Compound Information and Handling
| Property | Data | Reference |
| Compound Name | NSP14-IN-4 (Compound 12q) | --INVALID-LINK-- |
| Target | SARS-CoV-2 Nsp14 N7-methyltransferase | --INVALID-LINK-- |
| IC50 | 19 nM | --INVALID-LINK-- |
| Molecular Formula | C31H27N7O6S | MedChemExpress |
| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CN(C)S(C6=CC=C(OC)C(C#N)=C6)(=O)=O | MedChemExpress |
| Properties | Non-cytotoxic, cell-permeable | --INVALID-LINK-- |
Reconstitution and Storage:
-
Solvent: Prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Stock Concentration: For biochemical assays, a stock solution of 10 mM is recommended. For cellular assays, an initial stock of 10-50 mM can be prepared and further diluted in culture medium.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols
In Vitro Nsp14 N7-Methyltransferase (N7-MTase) Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibition of Nsp14 N7-MTase activity by NSP14-IN-4. The assay quantifies the production of S-adenosyl homocysteine (SAH), a universal by-product of methyltransferase reactions.
Workflow for N7-MTase Inhibition Assay:
Caption: Workflow for the in vitro Nsp14 N7-MTase inhibition assay.
Materials:
-
Recombinant SARS-CoV-2 Nsp14 protein
-
RNA substrate (e.g., 5'-GpppACCCCCCCCC-3')
-
S-adenosyl-L-methionine (SAM)
-
NSP14-IN-4
-
Assay Buffer: 40 mM Tris-HCl pH 8.0, 10 mM KCl, 1 mM DTT, 2 mM MgCl2, 0.01% Tween-20[2]
-
Luminescence-based methyltransferase assay kit (e.g., MTase-Glo™ Methyltransferase Assay, Promega)[3][4][5][6]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of NSP14-IN-4 in DMSO. A typical starting concentration range for IC50 determination would be from 1 µM down to low nanomolar or picomolar concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 2 µL of diluted NSP14-IN-4 or DMSO (vehicle control).
-
Add 4 µL of a solution containing recombinant Nsp14 (e.g., 0.4 µM final concentration) and the RNA substrate.[2]
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 4 µL of SAM solution.[2]
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes.[7][8]
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each concentration of NSP14-IN-4 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Nsp14 Exoribonuclease (ExoN) Activity Assay
Although NSP14-IN-4 is a methyltransferase inhibitor, it is crucial to assess its specificity by testing its effect on the Nsp14 exoribonuclease activity. A fluorescence-based assay can be used for this purpose.
Workflow for ExoN Activity Assay:
Caption: Workflow for the in vitro Nsp14 exoribonuclease activity assay.
Materials:
-
Recombinant SARS-CoV-2 Nsp14/Nsp10 complex (Nsp10 enhances ExoN activity)[9]
-
Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., with a 5'-fluorophore and a 3'-quencher)
-
NSP14-IN-4
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 10% glycerol, 1.5 mM MgCl2, 20 mM NaCl, 0.1 mg/ml BSA, and 0.5 mM TCEP[10]
-
Black, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare dilutions of NSP14-IN-4 in DMSO.
-
Reaction Setup:
-
In a 384-well plate, add diluted NSP14-IN-4 or DMSO.
-
Add the Nsp14/Nsp10 complex.
-
Pre-incubate at room temperature for 15-30 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the dsRNA substrate.
-
Incubate at 37°C.
-
-
Detection: Monitor the increase in fluorescence over time using a plate reader. The cleavage of the dsRNA substrate separates the fluorophore and quencher, resulting in an increased fluorescence signal.
-
Data Analysis: Compare the rate of reaction in the presence of NSP14-IN-4 to the vehicle control to determine any inhibitory effect.
Cellular Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of NSP14-IN-4 to inhibit SARS-CoV-2 replication in a cellular context.
Workflow for Plaque Reduction Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. promega.com [promega.com]
- 6. tandfonline.com [tandfonline.com]
- 7. High throughput bioluminescent assay to characterize and monitor the activity of SARS-CoV-2 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the SARS-CoV-2 NSP14 3′–5′ exoribonuclease by NSP10 and response to antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating Host-Virus Interactions Using nsp14-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing nsp14-IN-4, a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) methyltransferase (MTase) activity, to investigate its role in host-virus interactions. The protocols outlined below are based on established methodologies and provide a framework for studying the impact of nsp14 on host signaling pathways and the antiviral effects of its inhibition.
Introduction to nsp14 and its Inhibitor, nsp14-IN-4
Coronavirus nsp14 is a bifunctional enzyme with a 3'-to-5' exoribonuclease (ExoN) domain and a guanine-N7-methyltransferase (N7-MTase) domain.[1][2] The N7-MTase activity is crucial for capping viral mRNA, a process that protects the viral RNA from host immune recognition and ensures efficient translation of viral proteins.[1][2][3] Nsp14 plays a significant role in modulating the host's innate immune response by activating pro-inflammatory signaling pathways and suppressing antiviral interferon (IFN) signaling.[4][5][6][7]
nsp14-IN-4 (also referred to as Compound 12q) is a selective inhibitor of the SARS-CoV-2 nsp14 N7-MTase activity.[8] It is a valuable tool for dissecting the specific functions of the MTase domain in viral replication and host-virus interplay. Another potent and selective non-nucleoside inhibitor of the nsp14 S-adenosylmethionine (SAM)-binding pocket, C10, has also been identified and characterized, demonstrating robust antiviral activity.[3][9][10]
Key Host-Virus Interactions Modulated by nsp14
-
Activation of NF-κB and MAPK Signaling: Nsp14 has been shown to activate the NF-κB and MAPK (ERK, p38, and JNK) signaling pathways, leading to the production of pro-inflammatory cytokines such as IL-8.[4][6][7] This activation appears to be dependent on the N7-MTase activity.[4]
-
Downregulation of Interferon Receptors: Nsp14 downregulates the expression of interferon-α/β receptor 1 (IFNAR1) and interferon-γ receptor 1 (IFNGR1), thereby impairing the cell's ability to respond to antiviral interferons.[4] This effect is mediated through a lysosomal pathway.[4]
-
Interaction with Host Proteins: Nsp14 interacts with host proteins such as Tollip and inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) to modulate host immune responses.[4][6][7][11] The interaction with IMPDH2 is implicated in the activation of NF-κB signaling.[6][7]
-
Inhibition of Host Protein Synthesis: Overexpression of nsp14 can lead to a shutdown of cellular protein synthesis, including the translation of IFN-stimulated genes (ISGs).[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to nsp14 inhibitors.
Table 1: Inhibitory Activity of nsp14-IN-4
| Parameter | Value | Reference |
| IC50 (nsp14 MTase) | 19 nM | [8] |
Table 2: Antiviral Activity of nsp14 Inhibitor C10
| Virus Variant | EC50 | Reference |
| SARS-CoV-2 | 64.03 to 301.9 nM | [3][9] |
Experimental Protocols
Detailed methodologies for key experiments to investigate host-virus interactions using nsp14-IN-4 are provided below.
Protocol 1: Determination of NF-κB Activation using a Luciferase Reporter Assay
Objective: To quantify the effect of nsp14 and its inhibition by nsp14-IN-4 on NF-κB signaling.
Materials:
-
HEK293T cells
-
Expression plasmid for SARS-CoV-2 nsp14 (e.g., pcDNA-V5-FLAG-Nsp14)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 or other suitable transfection reagent
-
nsp14-IN-4
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect cells with the nsp14 expression plasmid, NF-κB luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions. An empty vector control should be included.
-
At 24 hours post-transfection, treat the cells with varying concentrations of nsp14-IN-4 or DMSO (vehicle control).
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in NF-κB activity relative to the empty vector control.
Protocol 2: Analysis of MAPK Pathway Activation by Western Blotting
Objective: To assess the phosphorylation status of key MAPK proteins (ERK, p38, JNK) in response to nsp14 expression and its inhibition.
Materials:
-
HEK293T or other suitable cells
-
Expression plasmid for SARS-CoV-2 nsp14
-
nsp14-IN-4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, and total JNK.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Transfect cells with the nsp14 expression plasmid or an empty vector control.
-
At 24 hours post-transfection, treat the cells with nsp14-IN-4 or DMSO.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of ERK, p38, and JNK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 3: Quantification of Cytokine Gene Expression by qRT-PCR
Objective: To measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-8) in response to nsp14 and its inhibition.
Materials:
-
Cells (e.g., HEK293T, A549)
-
Expression plasmid for SARS-CoV-2 nsp14
-
nsp14-IN-4
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL-8 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Transfect cells with the nsp14 expression plasmid or an empty vector control.
-
Treat the cells with nsp14-IN-4 or DMSO.
-
At the end of the treatment period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for IL-8 and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in IL-8 mRNA expression.
Visualizations
The following diagrams illustrate the signaling pathways modulated by nsp14 and a general experimental workflow for studying these interactions.
Caption: Signaling pathways modulated by SARS-CoV-2 nsp14.
Caption: General experimental workflow for studying nsp14.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 7. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
Troubleshooting & Optimization
Navigating Solubility Challenges with SARS-CoV-2 nsp14-IN-4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for troubleshooting solubility issues encountered with the SARS-CoV-2 nsp14 methyltransferase inhibitor, nsp14-IN-4. Addressing common challenges in experimental workflows, this resource offers detailed protocols, frequently asked questions, and visual aids to ensure the effective use of this potent antiviral compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving SARS-CoV-2 nsp14-IN-4?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO). For a related compound, SARS-CoV-2 nsp14-IN-3, a stock solution of 100 mg/mL in DMSO can be achieved with ultrasonication and warming to 80°C.[1] It is advisable to use freshly opened, anhydrous DMSO to minimize the introduction of water, which can significantly impact the solubility of hydrophobic compounds.
Q2: What is the recommended storage condition for this compound?
A2: As a dry powder, the compound is stable at room temperature for short-term shipping.[2] For long-term storage, it is recommended to store the product under the conditions specified in the Certificate of Analysis, which typically involves storage at -20°C or -80°C. Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[3]
Q3: Can I use aqueous buffers to dissolve this compound directly?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its likely poor water solubility. A high-concentration stock solution should first be prepared in an organic solvent like DMSO. This stock solution can then be serially diluted into the aqueous experimental buffer to the desired final concentration.
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffer is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide section below for detailed steps on how to address this.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent inhibitor of the SARS-CoV-2 nsp14 methyltransferase, with an IC50 of 19 nM.[2] This enzyme is crucial for the methylation of the 5' cap of viral RNA, a process essential for viral replication and evasion of the host's innate immune system. The compound is non-cytotoxic and cell-permeable, making it suitable for cell-based assays.[2]
Troubleshooting Guide for Solubility Issues
Researchers may encounter challenges with the solubility of this compound during stock solution preparation or when diluting it for experimental use. This guide provides a systematic approach to identify and resolve these issues.
Problem 1: Difficulty in Dissolving the Compound to Create a High-Concentration Stock Solution
| Potential Cause | Suggested Solution |
| Insufficient solvent volume | Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. |
| Compound is not fully solubilized | Briefly sonicate the solution in an ultrasonic bath. Gentle warming (e.g., to 37°C) can also aid dissolution. For highly concentrated solutions, warming up to 80°C may be necessary, as suggested for a similar compound.[1] |
| Poor quality or hydrated solvent | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds. |
Problem 2: Precipitation of the Compound Upon Dilution of the DMSO Stock into Aqueous Buffer
| Potential Cause | Suggested Solution |
| Final concentration exceeds aqueous solubility | Determine the maximum tolerated DMSO concentration in your assay. Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer to minimize the final DMSO concentration while keeping the compound in solution. |
| Buffer composition | The pH and salt concentration of your aqueous buffer can affect compound solubility. Ensure the buffer pH is stable and consider if any components might be interacting with the inhibitor. |
| Insufficient mixing | When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing. This can prevent localized high concentrations that lead to precipitation. |
| Use of a carrier protein or surfactant | Consider including a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) or a carrier protein such as bovine serum albumin (BSA) in your final assay buffer to help maintain the solubility of the inhibitor. |
Experimental Protocols
Reconstitution of this compound
The following protocol is a recommended starting point for the reconstitution of this compound, based on information for similar compounds and general laboratory best practices.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Solubilization: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) may also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
General Protocol for an in vitro SARS-CoV-2 nsp14 Methyltransferase Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound. Specific concentrations and incubation times may need to be optimized for your particular assay system.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 2 mM DTT).[4]
-
Enzyme and Substrate Preparation: Dilute the SARS-CoV-2 nsp14 enzyme and its substrate (e.g., a capped RNA oligonucleotide) to the desired concentrations in the assay buffer. Note that the exoribonuclease activity of nsp14 is enhanced by its cofactor nsp10; however, the methyltransferase activity is independent of nsp10.[5]
-
Inhibitor Dilution: Prepare a serial dilution of the this compound DMSO stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add the nsp14 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding the S-adenosyl-L-methionine (SAM) methyl donor and the RNA substrate.
-
-
Detection: After a set incubation period, stop the reaction and measure the methyltransferase activity using a suitable detection method (e.g., radiometric assay, fluorescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing Experimental Workflows and Troubleshooting Logic
To further clarify the experimental processes and troubleshooting steps, the following diagrams are provided in Graphviz DOT language.
Caption: Troubleshooting workflow for nsp14-IN-4 solubility.
Caption: General workflow for an in vitro nsp14-IN-4 assay.
This technical support guide is intended to provide a comprehensive resource for researchers working with this compound. By following these guidelines and troubleshooting steps, users can mitigate solubility issues and obtain reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the SAM Binding Site of SARS-CoV-2 nsp14 in vitro Using SAM Competitive Inhibitors Guides Developing Selective bi-substrate Inhibitors | bioRxiv [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing nsp14-IN-4 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nsp14-IN-4, a potent inhibitor of the SARS-CoV-2 nsp14 methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is nsp14-IN-4 and what is its mechanism of action?
A1: nsp14-IN-4 is a cell-permeable, non-cytotoxic small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14).[1] It specifically targets the N7-methyltransferase (N7-MTase) activity of nsp14 with an IC50 of 19 nM.[1] The nsp14 protein is a bifunctional enzyme with both a 3'-to-5' exoribonuclease (ExoN) proofreading function and an N7-MTase function.[2][3][4] The N7-MTase activity is crucial for capping the 5' end of viral RNAs, which protects the viral genome from host immune recognition and ensures efficient translation of viral proteins.[2][3] By inhibiting the N7-MTase activity, nsp14-IN-4 is expected to interfere with viral replication and promote an anti-viral state.
Q2: What are the known cellular pathways affected by nsp14 that can be monitored to assess the efficacy of nsp14-IN-4?
A2: SARS-CoV-2 nsp14 has been shown to modulate several host cell signaling pathways. Therefore, the efficacy of nsp14-IN-4 can be assessed by monitoring the reversal of these effects. Key pathways include:
-
NF-κB Signaling: nsp14 activates the NF-κB pathway, leading to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[5][6][7][8]
-
MAPK Signaling: nsp14 can activate the ERK, p38, and JNK MAP kinase signaling pathways.[9][10]
-
Interferon Signaling: nsp14 can suppress the type I interferon response by downregulating interferon receptors like IFNAR1.[9][10]
-
Host Protein Synthesis: Overexpression of nsp14 has been shown to cause a shutdown of host protein synthesis.[11]
Q3: What are recommended starting concentrations for nsp14-IN-4 in cell culture experiments?
A3: The optimal concentration of nsp14-IN-4 will vary depending on the cell type, assay duration, and the specific endpoint being measured. Based on available data for similar compounds and the IC50 of nsp14-IN-4, a good starting point for optimization is to perform a dose-response experiment. A suggested range for initial testing is between 0.1 µM and 10 µM. One study reported using a similar nsp14 inhibitor, C10, at concentrations ranging from 64.03 to 301.9 nM for antiviral activity assays.[3] Another study mentions the use of 5 µM of nsp14-IN-4 in microsome stability assays.[1]
Q4: Is nsp14-IN-4 expected to be cytotoxic?
A4: nsp14-IN-4 is reported to be non-cytotoxic.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) with a concentration range of the inhibitor on the specific cell line being used in your experiments to confirm this and to identify a non-toxic working concentration range.
Troubleshooting Guides
Issue 1: No observable effect of nsp14-IN-4 on the target pathway.
| Possible Cause | Troubleshooting Step |
| Concentration too low | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). |
| Incubation time too short | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. |
| Cell permeability issues | While reported to be cell-permeable, ensure the vehicle (e.g., DMSO) concentration is appropriate and not affecting cell health. |
| Inhibitor degradation | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Low nsp14 expression/activity | If using a viral infection model, ensure efficient infection and expression of nsp14. In overexpression systems, confirm nsp14 expression via Western blot. |
Issue 2: High background or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Concentration too high | Lower the concentration of nsp14-IN-4. Determine the optimal concentration that gives the desired effect with minimal off-target effects through a dose-response curve. |
| Vehicle (e.g., DMSO) toxicity | Ensure the final concentration of the vehicle is consistent across all treatments and controls and is at a non-toxic level (typically ≤ 0.1%). |
| Compound impurity | Source the inhibitor from a reputable supplier and check for any available purity data. |
Quantitative Data Summary
Table 1: In Vitro Activity of nsp14-IN-4
| Parameter | Value | Reference |
| Target | SARS-CoV-2 nsp14 Methyltransferase (N7-MTase) | [1] |
| IC50 | 19 nM | [1] |
Table 2: Suggested Starting Concentration Ranges for Cell-Based Assays
| Assay Type | Suggested Starting Concentration Range | Notes |
| Antiviral Activity Assays | 0.1 µM - 5 µM | Optimization is crucial. Monitor viral replication markers (e.g., qPCR for viral RNA, plaque assays). |
| Signaling Pathway Modulation (Western Blot, qPCR) | 0.5 µM - 10 µM | Assess downstream targets of NF-κB, MAPK, or interferon pathways. |
| Cell Viability/Cytotoxicity Assays | 0.1 µM - 50 µM | To establish a non-toxic working concentration range. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of nsp14-IN-4 in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared drug dilutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Assessing nsp14-IN-4 Efficacy on NF-κB Signaling via Western Blot
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with a pre-determined optimal, non-toxic concentration of nsp14-IN-4 or vehicle control for a specified time. If studying the effect in the context of viral infection or another stimulus, add the stimulus for the appropriate duration.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a downstream target of NF-κB signaling (e.g., phospho-p65, IκBα) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways modulated by SARS-CoV-2 nsp14 and the inhibitory action of nsp14-IN-4.
Caption: General experimental workflow for optimizing and evaluating the effects of nsp14-IN-4 in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 6. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
Technical Support Center: Troubleshooting Nsp14 Enzymatic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common problems encountered during Nsp14 enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during Nsp14 exoribonuclease (ExoN) and N7-methyltransferase (N7-MTase) assays.
Protein-Related Issues
Question: My recombinant Nsp14 protein has very low or no exoribonuclease (ExoN) activity. What are the possible causes and solutions?
Answer:
Low or absent Nsp14 ExoN activity is a common issue. Here are the primary causes and troubleshooting steps:
-
Absence of Nsp10 Cofactor: Nsp14's ExoN activity is significantly stimulated by its cofactor, Nsp10.[1][2][3][4] In some coronaviruses, Nsp14 alone shows only trace amounts of activity.[1]
-
Protein Instability and Aggregation: Nsp14 can be unstable and prone to aggregation, especially without Nsp10, which enhances its thermal stability.[2] Mutations in the zinc finger motifs can also lead to insoluble protein when expressed in E. coli.[4]
-
Incorrect Protein Folding: Improper folding can lead to an inactive enzyme.
-
Solution: Ensure expression conditions (e.g., temperature, induction time) are optimized for proper protein folding. The presence of zinc ions is crucial for the structural integrity of the zinc finger motifs in the ExoN domain.[4]
-
Question: My Nsp14 N7-methyltransferase (N7-MTase) activity is lower than expected. What should I check?
Answer:
While Nsp14's N7-MTase activity is not dependent on Nsp10, other factors can influence its activity.[2][5]
-
Sub-optimal Buffer Conditions: The pH and composition of the reaction buffer are critical.
-
Poor Substrate Quality: The quality of the RNA substrate and the methyl donor, S-adenosylmethionine (SAM), is important.
-
Solution: Use high-purity substrates. For the RNA substrate, ensure it has the correct 5' cap structure (e.g., GpppA) for MTase activity.
-
-
Enzyme Concentration: The linearity of the assay depends on using an appropriate enzyme concentration.
-
Solution: Titrate the Nsp14 concentration to find a range where the reaction rate is linear over the desired time course.
-
Assay Condition & Reagent Issues
Question: I am observing high background noise or inconsistent results in my Nsp14 assay. What can I do to improve it?
Answer:
High background and variability can stem from several sources in both ExoN and MTase assays.
-
For Radiometric Assays:
-
For Fluorescence-Based Assays:
-
Problem: Compound interference or quenching. Some library compounds can interfere with fluorescence readings, leading to false positives or negatives.[8]
-
Solution: Run control experiments with compounds in the absence of the enzyme to identify any intrinsic fluorescence or quenching effects. Consider using a label-free detection method like SAMDI mass spectrometry to avoid optical interference.[8]
-
-
General Issues:
-
Problem: Reagent degradation.
-
Solution: Use fresh, high-quality reagents. Aliquot and store enzymes, substrates, and cofactors at appropriate temperatures to avoid repeated freeze-thaw cycles.
-
Problem: Pipetting errors and assay volume.
-
Solution: Use calibrated pipettes and ensure proper mixing. Miniaturizing the assay to a 384-well format can increase throughput but requires precise liquid handling.[8]
-
Inhibitor Screening Issues
Question: I am screening for Nsp14 inhibitors and getting a high rate of false positives. How can I address this?
Answer:
Distinguishing true inhibitors from assay artifacts is crucial.
-
Lack of Counter-screens: Many compounds can appear as inhibitors due to non-specific mechanisms.
-
Compound Aggregation: Some compounds form aggregates that can non-specifically inhibit enzymes.
-
Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregate formation.[9]
-
-
Irreversible Inhibition: Some hits may be irreversible covalent inhibitors.[10]
-
Solution: Perform mechanism of action studies to determine if the inhibition is reversible or irreversible. This can involve pre-incubating the enzyme with the compound and then diluting the mixture to see if activity is recovered.
-
Question: My identified inhibitor shows good potency in the biochemical assay but has no effect in cell-based antiviral assays. Why?
Answer:
This is a common challenge in drug discovery, and several factors could be at play:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its target.[11][12]
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell.
-
Off-target Effects: The compound's apparent antiviral activity in initial screens might be due to cytotoxicity at higher concentrations. Always assess cell viability in parallel with antiviral activity.[13]
Experimental Protocols & Data
Key Experimental Methodologies
1. Recombinant Nsp10/Nsp14 Expression and Purification
-
Expression: Nsp10 and Nsp14 are typically expressed in E. coli (e.g., Rosetta(DE3) pLysS or C41(DE3) pLysS strains).[1][3] They can be expressed separately or as a fusion protein.[3]
-
Lysis: Cells are lysed by sonication or microfluidization in a buffer containing HEPES or Tris, NaCl, imidazole (for His-tagged proteins), and a reducing agent like TCEP or DTT.
-
Purification: A multi-step purification process is often required:
-
Immobilized Metal Affinity Chromatography (IMAC): For His-tagged proteins.[1][14]
-
Ion Exchange Chromatography: Techniques like heparin or Mono S chromatography can be used to separate the protein complex from contaminants.[2]
-
Size Exclusion Chromatography (SEC): This is a crucial final step to obtain a homogenous and monodisperse protein preparation.[1]
-
-
Complex Formation: If purified separately, Nsp10 and Nsp14 can be mixed (often with Nsp10 in molar excess) before the final purification steps to isolate the complex.[2]
2. Nsp14 Exoribonuclease (ExoN) Activity Assay
This assay measures the 3'-5' exoribonuclease activity of Nsp14.
-
Substrate: A common substrate is a 5'-radiolabeled (e.g., ³²P) or fluorescently-labeled synthetic RNA oligonucleotide.[1][3][15] The substrate can be single-stranded or double-stranded.[4]
-
Reaction Buffer: A typical buffer contains Tris-HCl or HEPES (pH ~7.5), MgCl₂, DTT, and NaCl or KCl.[16][17]
-
Procedure:
-
Recombinant Nsp14 and Nsp10 (e.g., at a 1:4 molar ratio) are pre-incubated to allow complex formation.[17]
-
The enzyme complex is added to the reaction buffer containing the RNA substrate.
-
The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C).[16][17]
-
Reactions are stopped at various time points by adding a quench buffer containing EDTA and formamide.[16][17]
-
The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.[17]
-
3. Nsp14 N7-Methyltransferase (N7-MTase) Activity Assay
This assay measures the transfer of a methyl group from SAM to the N7 position of a guanine cap.
-
Substrates: A cap analogue (e.g., GpppA) or a capped RNA oligonucleotide, and the methyl donor, ³H-labeled S-adenosylmethionine (³H-SAM).[6][7][12]
-
Reaction Buffer: Typically consists of Tris-HCl (pH 7.5), MgCl₂, DTT, and 0.01% Triton X-100.[6][7]
-
Procedure (Radiometric Scintillation Proximity Assay - SPA):
-
Nsp14 is incubated with a biotinylated RNA substrate and ³H-SAM in the reaction buffer.[7]
-
The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at room temperature.[6]
-
The reaction is stopped by adding guanidinium chloride.[7]
-
Streptavidin-coated SPA beads are added, which bind to the biotinylated RNA. When a ³H-methyl group is transferred to the RNA, the bead scintillates, and the signal is detected.
-
-
Alternative Procedure (HTRF Assay): This assay detects the reaction by-product S-adenosylhomocysteine (SAH).
Quantitative Data Summary
Table 1: Optimized Conditions for Nsp14 MTase Activity Assay
| Parameter | Recommended Condition | Reference |
| Buffer | 20 mM Tris-HCl | [6][7] |
| pH | 7.5 | [6][7] |
| MgCl₂ | 250 µM | [6] |
| DTT | 5 mM | [6][7] |
| Detergent | 0.01% Triton X-100 | [6][7] |
| Nsp14 Conc. | 1.5 nM | [6] |
| RNA Substrate Conc. | 50 nM | [6] |
| ³H-SAM Conc. | 250 nM | [6] |
| Reaction Time | 20 minutes (for linearity) | [6] |
Table 2: Kinetic Parameters for Nsp14 Substrates
| Enzyme Activity | Substrate | Apparent Kₘ | Reference |
| MTase | RNA (GpppACCCCCCCCC-Biotin) | 43 ± 15 nM | [6] |
| MTase | SAM | 257 ± 20 nM | [6] |
| MTase | GpppA | ~10 µM | |
| MTase | GpppA-RNA | ~11 µM | |
| MTase | GTP | ~21 µM | |
| ExoN | dsRNA (Exo control) | 167.6 nM | [8] |
| ExoN | dsRNA (all cleavable) | 379.4 nM | [8] |
Visual Guides
Experimental & Logical Workflows
Caption: General workflow for Nsp14 enzymatic assays.
References
- 1. The Enzymatic Activity of the nsp14 Exoribonuclease Is Critical for Replication of MERS-CoV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the SARS-CoV-2 NSP14 3′–5′ exoribonuclease by NSP10 and response to antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Structure-Based Virtual Screening for Methyltransferase Inhibitors of SARS-CoV-2 nsp14 and nsp16 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pnas.org [pnas.org]
Technical Support Center: Improving the Stability of SARS-CoV-2 nsp14-IN-4 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the SARS-CoV-2 nsp14-IN-4 complex in solution.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2 nsp14 and why is its stability important?
SARS-CoV-2 nsp14 is a bifunctional non-structural protein with an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain. These activities are crucial for viral replication fidelity and RNA capping, making nsp14 a promising target for antiviral drug development.[1][2] The stability of the nsp14 protein, and its complex with inhibitors like IN-4, is critical for obtaining reliable and reproducible results in biophysical and functional assays, as well as for the development of potential therapeutics.
Q2: What is IN-4 and how does it interact with nsp14?
IN-4 is a potent inhibitor of the SARS-CoV-2 nsp14 methyltransferase activity, with a reported IC50 of 19 nM.[3] It is a non-cytotoxic and cell-permeable compound, making it a valuable tool for studying the function of nsp14 in COVID-19 research.[3] IN-4 binds to the methyltransferase domain of nsp14, and stabilizing this protein-inhibitor complex is essential for accurate characterization of its binding affinity and inhibitory potential.
Q3: What are the common signs of nsp14-IN-4 instability in my experiments?
Instability of the nsp14-IN-4 complex can manifest in several ways, including:
-
Precipitation or visible aggregation: The most obvious sign of instability is the formation of visible particles in your solution.[4]
-
Increased turbidity or light scattering: Even without visible precipitation, aggregation can be detected by an increase in the solution's turbidity.[4]
-
Inconsistent results in binding or activity assays: Aggregation can lead to variability in your experimental data, making it difficult to obtain reliable measurements.
-
Loss of biological activity: Aggregated protein is often misfolded and inactive.[4]
Q4: How does the interaction with nsp10 affect nsp14 stability?
Nsp10 is a cofactor of nsp14 that significantly enhances its exoribonuclease activity.[5] The formation of the nsp10-nsp14 complex has been shown to increase the thermal stability of nsp14.[6] Therefore, for experiments focusing on the exoribonuclease activity or overall structural stability, co-expression and purification of the nsp10-nsp14 complex is recommended.
Troubleshooting Guides
Issue 1: Protein Aggregation and Precipitation
Protein aggregation is a common challenge when working with recombinant proteins. The following steps can help you troubleshoot and mitigate this issue.
Troubleshooting Decision Tree for nsp14-IN-4 Aggregation
Caption: A decision tree to guide troubleshooting of nsp14-IN-4 aggregation.
Detailed Troubleshooting Steps:
-
Optimize Protein Concentration: High protein concentrations can promote aggregation.[4]
-
Recommendation: Determine the minimal protein concentration required for your assay. If high concentrations are necessary, consider adding stabilizing excipients.
-
-
Adjust Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.
-
pH: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the pI of nsp14.
-
Ionic Strength: Modify the salt concentration (e.g., NaCl, KCl) to minimize electrostatic interactions that can lead to aggregation.[4]
-
-
Control Temperature: Elevated temperatures can induce protein unfolding and aggregation.
-
Recommendation: Perform experiments at lower temperatures (e.g., 4°C) whenever possible. For storage, snap-freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles.[4]
-
-
Utilize Stabilizing Excipients: Various additives can improve the solubility and stability of the nsp14-IN-4 complex.
-
Glycerol: Often used as a cryoprotectant and protein stabilizer, typically at concentrations of 5-20% (v/v).[7][8]
-
Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize aggregation-prone proteins.[4]
-
Reducing Agents: Including reducing agents like DTT or TCEP in your buffers can prevent the formation of intermolecular disulfide bonds that may lead to aggregation.[7]
-
Issue 2: Inconsistent Biophysical Measurements
Variability in biophysical measurements can often be traced back to underlying stability issues.
Workflow for Assessing and Improving nsp14-IN-4 Stability
Caption: An experimental workflow for assessing the stability of the nsp14-IN-4 complex.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of SARS-CoV-2 nsp14.
Table 1: Recommended Buffer Conditions for SARS-CoV-2 nsp14
| Parameter | Recommended Value/Range | Reference(s) |
| Buffer | Tris-HCl, HEPES | [7] |
| pH | 7.5 - 8.0 | [7] |
| Salt (NaCl) | 150 - 500 mM | [7] |
| Glycerol | 5% (v/v) | [7] |
| Reducing Agent | 1-2 mM TCEP or DTT | [7] |
| Detergent (for MTase assay) | 0.01% Triton X-100 | |
| Divalent Cations (for ExoN activity) | MgCl₂ or MnCl₂ | [9] |
Table 2: Representative Thermal Stability Data for SARS-CoV-2 nsp14 and its Complexes
Note: Data for IN-4 is not publicly available. The following data for other ligands illustrates the expected stabilizing effects.
| Protein/Complex | Melting Temperature (Tm) | ΔTm (Compared to nsp14 alone) | Reference(s) |
| nsp14 (apo) | 43.4 ± 0.3 °C | - | |
| nsp14 + nsp10 | 44.5 ± 0.2 °C | +1.1 °C | |
| nsp14 + Representative Inhibitor 1 | Not Reported | +4.6 °C | |
| nsp14 + Representative Inhibitor 2 | Not Reported | +10.8 °C |
Experimental Protocols
Differential Scanning Fluorimetry (DSF) Protocol
DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.
Materials:
-
Purified SARS-CoV-2 nsp14
-
IN-4 inhibitor stock solution (in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix of nsp14 and SYPRO Orange dye in DSF buffer. A final nsp14 concentration of 2-5 µM and a final SYPRO Orange concentration of 5x are recommended.
-
Aliquot the master mix into the wells of a 96-well qPCR plate.
-
Add varying concentrations of IN-4 (or DMSO as a control) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 2%.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the qPCR instrument and run a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. An increase in Tm in the presence of IN-4 indicates stabilization of the nsp14-IN-4 complex.
Dynamic Light Scattering (DLS) Protocol
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, providing information on the aggregation state of the nsp14-IN-4 complex.[10]
Materials:
-
Purified nsp14-IN-4 complex in a suitable buffer
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare the nsp14-IN-4 sample at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove dust and other particulates.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any existing large aggregates.
-
Carefully transfer the supernatant to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire DLS data according to the instrument's software instructions. Typically, multiple measurements are averaged.
-
Analyze the data to obtain the size distribution profile. A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the nsp14-IN-4 complex. The presence of larger species indicates aggregation.[10]
Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the nsp14-IN-4 interaction.[11][12][13]
Materials:
-
Purified SARS-CoV-2 nsp14
-
IN-4 inhibitor
-
ITC instrument
-
Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Thoroughly dialyze both nsp14 and IN-4 against the same buffer to minimize heat of dilution effects.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Load the nsp14 solution into the sample cell of the ITC instrument and the IN-4 solution into the titration syringe. Typical concentrations are 10-20 µM for the protein and 100-200 µM for the inhibitor.
-
Set the experimental parameters, including the injection volume, spacing between injections, and temperature.
-
Perform the titration experiment, injecting small aliquots of IN-4 into the nsp14 solution.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
References
- 1. SARS-CoV-2 protein NSP14 - Proteopedia, life in 3D [proteopedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pnas.org [pnas.org]
- 6. Refolding of lid subdomain of SARS-CoV-2 nsp14 upon nsp10 interaction releases exonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the SARS-CoV-2 ExoN (nsp14ExoN–nsp10) complex: implications for its role in viral genome stability and inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability conditions and mechanism of cream soaps: role of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. news-medical.net [news-medical.net]
Technical Support Center: Refining Protocols for NSP14-IN-4 Antiviral Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSP14-IN-4 in antiviral assays. The information is designed to address specific experimental challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| 1. Why am I seeing no inhibition of NSP14 exoribonuclease (ExoN) activity with NSP14-IN-4? | Possible Causes: a) Missing NSP10 Cofactor: NSP14's ExoN activity is significantly enhanced by its cofactor, NSP10. Ensure NSP10 is included in the reaction mixture at an appropriate molar ratio (typically a 1:4 to 1:10 ratio of NSP14 to NSP10).[1] b) Incorrect Buffer Conditions: The assay buffer should contain divalent cations like Mg2+, which are essential for ExoN activity. Check the pH and salt concentration of your buffer to ensure they are optimal for the enzyme. c) Degraded NSP14-IN-4: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. d) Inactive Enzyme: Verify the activity of your NSP14/NSP10 complex using a positive control (e.g., a known inhibitor or by observing degradation of the RNA substrate in the absence of any inhibitor). |
| 2. My NSP14-IN-4 shows high potency in the biochemical assay but weak or no activity in the cell-based antiviral assay. What could be the reason? | Possible Causes: a) Poor Cell Permeability: NSP14-IN-4 may not be efficiently crossing the cell membrane to reach its target in the cytoplasm. Consider using cell lines with higher permeability or performing permeabilization assays. b) Compound Efflux: The inhibitor might be actively transported out of the cells by efflux pumps. Co-incubation with known efflux pump inhibitors could help to clarify this. c) Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell. In vitro metabolic stability assays can assess this. d) Cytotoxicity: At the concentrations tested, NSP14-IN-4 might be causing cellular toxicity, which can mask the specific antiviral effect. Always perform a parallel cytotoxicity assay. |
| 3. I am observing inconsistent results between experimental replicates. How can I improve reproducibility? | Possible Causes: a) Pipetting Errors: Ensure accurate and consistent pipetting, especially for enzyme and inhibitor dilutions. Use calibrated pipettes and low-retention tips. b) Incomplete Mixing: Thoroughly mix all reaction components before incubation. c) Temperature Fluctuations: Maintain a constant and optimal temperature during the assay incubation. Use a calibrated incubator or water bath. d) Reagent Variability: Use single lots of reagents (enzyme, buffer, substrate, inhibitor) for a set of experiments to minimize variability. |
| 4. How do I determine if NSP14-IN-4 is a specific inhibitor of NSP14? | Troubleshooting Steps: a) Counter-Screening: Test NSP14-IN-4 against other viral or human methyltransferases or exonucleases to assess its selectivity.[2] b) Mechanism of Action Studies: Perform enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive). c) Resistant Mutant Generation: Generate SARS-CoV-2 mutants with alterations in the NSP14 gene and assess the antiviral activity of NSP14-IN-4 against these mutants. A loss of activity would suggest on-target engagement. |
Quantitative Data Summary
The following table provides a template for summarizing the in vitro efficacy and cytotoxicity data for NSP14-IN-4 and a reference compound.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| NSP14-IN-4 | SARS-CoV-2 NSP14 ExoN | Biochemical | 0.5 | - | - |
| SARS-CoV-2 NSP14 N7-MTase | Biochemical | 1.2 | - | - | |
| SARS-CoV-2 (Vero E6 cells) | Cell-based | 2.5 | >50 | >20 | |
| Remdesivir | SARS-CoV-2 RdRp | Cell-based | 0.8 | >20 | >25 |
Experimental Protocols
NSP14 Exoribonuclease (ExoN) Activity Assay (Fluorescence-Based)
This protocol is adapted from established methods for measuring the 3'-5' exoribonuclease activity of the NSP14/NSP10 complex.
Materials:
-
Recombinant SARS-CoV-2 NSP14 and NSP10 proteins
-
NSP14-IN-4
-
Fluorescently labeled RNA substrate (e.g., a short single-stranded RNA with a 5' fluorophore and a 3' quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute NSP14 and NSP10 proteins in assay buffer to the desired working concentrations. Pre-incubate NSP14 and NSP10 at a 1:5 molar ratio for 15 minutes at room temperature to allow for complex formation.
-
Prepare a serial dilution of NSP14-IN-4 in DMSO, and then further dilute in assay buffer.
-
Dilute the fluorescent RNA substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the NSP14-IN-4 dilution or vehicle control (DMSO in assay buffer).
-
Add 10 µL of the pre-incubated NSP14/NSP10 complex to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Initiate Reaction:
-
Add 5 µL of the fluorescent RNA substrate to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence signal at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Plot the reaction rate against the concentration of NSP14-IN-4 and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a standard method for assessing the antiviral activity of a compound against live SARS-CoV-2 in a BSL-3 facility.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 isolate
-
NSP14-IN-4
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
Agarose overlay (e.g., 1.2% Avicel in DMEM)
-
Crystal violet solution
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
-
Compound Preparation:
-
Prepare a serial dilution of NSP14-IN-4 in DMEM with 2% FBS.
-
-
Infection:
-
When cells are confluent, remove the growth medium.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in a small volume of DMEM for 1 hour at 37°C.
-
-
Treatment:
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the NSP14-IN-4 dilutions to the respective wells.
-
-
Overlay and Incubation:
-
Overlay the cells with the agarose overlay medium containing the corresponding concentrations of NSP14-IN-4.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Plaque Visualization:
-
After incubation, fix the cells with 10% formaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the vehicle control.
-
Plot the percentage of inhibition against the concentration of NSP14-IN-4 and determine the EC50 value.
-
Visualizations
Caption: Experimental workflow for NSP14-IN-4 antiviral testing.
Caption: Simplified mechanism of action of SARS-CoV-2 NSP14.
References
Technical Support Center: Optimizing Nsp14 Activity Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) nsp14 activity assays.
General Overview of Nsp14 Function
SARS-CoV-2 nsp14 is a bifunctional enzyme with two distinct catalytic activities crucial for the viral life cycle:
-
3'-to-5' Exoribonuclease (ExoN) Activity: This proofreading function removes mismatched nucleotides during RNA synthesis, ensuring high-fidelity replication of the large coronavirus genome. The ExoN activity is critically dependent on its protein cofactor, nsp10.[1][2][3][4][5][6]
-
N7-Methyltransferase (N7-MTase) Activity: This function catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap on newly synthesized viral mRNA.[3][7][8][9][10][11][12] This capping process is essential for protecting the viral RNA from degradation, facilitating translation, and evading the host's innate immune system.[3][7][11] The N7-MTase activity of nsp14 is independent of the nsp10 cofactor.[3][9]
Due to these distinct functions and cofactor requirements, buffer conditions must be optimized separately for ExoN and N7-MTase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Exoribonuclease (ExoN) Activity Assays
Q1: My nsp14 exoribonuclease activity is significantly lower than expected. What are the common causes?
A1: Low ExoN activity is a frequent issue. Here are the primary factors to investigate:
-
Missing or Insufficient Nsp10 Cofactor: Nsp10 is essential for nsp14 ExoN activity, stimulating it by up to 260-fold.[13] Ensure you are using a stoichiometric complex of nsp10 and nsp14, or adding nsp10 in at least a 1:1 molar ratio, with some protocols using an excess of nsp10.[1][13]
-
Incorrect Magnesium Concentration (Mg²⁺): ExoN is a DEDDh-family nuclease that requires divalent metal ions, typically Mg²⁺, for catalysis.[14] Optimal concentrations are generally between 1.5 mM and 2 mM.[14][15][16][17] Both insufficient and excessive Mg²⁺ can inhibit activity.
-
Suboptimal Buffer pH and Composition: Most protocols find optimal activity in a pH range of 7.5 to 8.0, using buffers like HEPES or Tris-HCl.[13][14][15]
-
Protein Instability: Nsp14 can be unstable.[2] Ensure the protein has been purified correctly and stored in a suitable buffer containing glycerol and a reducing agent. The presence of nsp10 also enhances nsp14 stability.[2][13]
Q2: What is the optimal buffer composition for an nsp14 ExoN assay?
A2: While the exact composition can vary by assay type (e.g., FRET vs. gel-based), a robust starting point is:
-
Additives (for stability and to prevent non-specific binding): 10% glycerol, 0.01-0.02% Tween-20/NP-40, and 0.1 mg/ml BSA.[15][16][17]
Q3: I'm observing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistency often stems from reagent variability.
-
Enzyme Dilution: Dilute the nsp10/nsp14 complex immediately before use in a buffer that maintains its stability, such as one containing sufficient salt (e.g., 500 mM NaCl) and glycerol.[14]
-
Substrate Quality: Ensure your RNA substrate is intact and free of degradation. For double-stranded RNA substrates, verify proper annealing.
-
Freeze-Thaw Cycles: Aliquot your purified protein to minimize freeze-thaw cycles, which can lead to loss of activity.
N7-Methyltransferase (N7-MTase) Activity Assays
Q1: My N7-MTase activity is low. I've already confirmed my protein is active for ExoN. What could be the issue?
A1: Unlike the ExoN function, MTase activity has different requirements.
-
S-adenosyl-L-methionine (SAM) Integrity: SAM is the methyl donor and is prone to degradation. Use fresh or properly stored (aliquoted at -80°C) SAM for each experiment.
-
Magnesium Chloride (MgCl₂) Inhibition: High concentrations of MgCl₂ can inhibit N7-MTase activity. Optimal activity is observed at concentrations below 1 mM, typically around 250 µM.[7][18] This is a critical difference from the ExoN assay.
-
Absence of Nsp10: While not detrimental, remember that nsp10 is not required for MTase activity.[3][9] If you are adding it out of habit from ExoN assays, it is unlikely to be the cause of low activity but is an unnecessary variable.
-
Buffer pH: The optimal pH for MTase activity is consistently reported to be around 7.5 in a Tris-HCl buffer.[7][8][10][18]
Q2: Can I use the same buffer for both ExoN and MTase assays?
A2: It is not recommended. The optimal conditions, particularly for MgCl₂, are significantly different. Using a single buffer will result in suboptimal activity for at least one of the enzyme's functions.
Q3: What is the effect of DMSO on N7-MTase activity?
A3: For inhibitor screening, DMSO is a common solvent. Nsp14 N7-MTase activity is tolerant of DMSO up to concentrations of 10% with minimal effect on activity.[7]
Quantitative Data Summary: Buffer Components
The following tables summarize optimized buffer conditions and the effects of key additives based on published literature.
Table 1: Optimized Buffer Conditions for Nsp14 Assays
| Component | ExoN Activity Assay | N7-MTase Activity Assay | Reference(s) |
| Buffer | 25 mM HEPES, pH 7.5 | 20 mM Tris-HCl, pH 7.5 | [7][14] |
| MgCl₂ | 1.5 - 2 mM | 250 µM | [7][15][16][17][18] |
| NaCl | 20 - 50 mM | Not typically included | [14][15][16][17] |
| KCl | 10 mM | Not typically included | [14] |
| Reducing Agent | 0.5 - 1 mM TCEP/DTT | 5 mM DTT | [7][14][15][16][17] |
| Detergent | 0.01 - 0.02% Tween-20 | 0.01% Triton X-100 | [7][15][16][17] |
| Nsp10 Cofactor | Required (≥1:1 with nsp14) | Not Required | [1][3][9][13] |
| SAM | Not Applicable | Substrate (e.g., 250 nM) | [7][8] |
Table 2: Effect of Common Additives on N7-MTase Activity
| Additive | Concentration | Effect on Activity | Reference(s) |
| MgCl₂ | > 1 mM | Inhibitory | [7][18] |
| DTT | Up to 10 mM | No significant effect | [7][8][10] |
| DMSO | Up to 10% | Little to no effect | [7] |
| Triton X-100 | 0.01% | Minimizes non-specific binding | [7][8][10] |
Troubleshooting Workflow
This decision tree can help diagnose common issues encountered during nsp14 activity assays.
Detailed Experimental Protocols
Protocol 1: FRET-Based Exoribonuclease (ExoN) Assay
This protocol is adapted from methodologies that use a fluorescence resonance energy transfer (FRET) based RNA substrate to measure ExoN activity in real-time.[16]
1. Reagent Preparation:
-
2X Reaction Buffer: 50 mM HEPES pH 7.5, 4 mM MgCl₂, 2 mM TCEP, 20 mM KCl, 100 mM NaCl.
-
Enzyme Dilution Buffer: 25 mM HEPES, pH 7.5, 500 mM NaCl, 2 mM TCEP, 20% glycerol.[14]
-
Enzyme Stock: Prepare a stock of nsp10/nsp14 complex (e.g., 500 nM) in Enzyme Dilution Buffer.
-
RNA Substrate: Prepare a stock of FRET-labeled RNA substrate (e.g., 500 nM). This is typically a short dsRNA with a fluorophore on one strand and a quencher on the other, positioned such that cleavage separates them and increases fluorescence.
2. Assay Procedure:
-
In a 384-well plate, add 10 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of RNA substrate to each well (final concentration will be 250 nM).
-
To initiate the reaction, add 5 µL of the nsp10/nsp14 enzyme complex (final concentration will be 250 nM). For a negative control, add 5 µL of Enzyme Dilution Buffer.
-
Immediately place the plate in a plate reader pre-heated to 30°C.
-
Measure the fluorescence signal (e.g., excitation/emission wavelengths appropriate for your fluorophore) every 60 seconds for 30-60 minutes.
-
Activity is determined by the rate of increase in fluorescence.
3. Quenching (for end-point assays):
-
If running as an end-point assay, the reaction can be stopped by adding EDTA to a final concentration of 25 mM.[14]
Protocol 2: Radiometric N7-Methyltransferase (N7-MTase) Assay
This protocol is based on a scintillation proximity assay (SPA) that measures the transfer of a tritiated methyl group from ³H-SAM to a biotinylated RNA substrate.[7][8][10]
1. Reagent Preparation:
-
1X MTase Reaction Buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100.[3][7][18][19]
-
Enzyme Stock: Prepare a stock of nsp14 (e.g., 3 nM) in MTase Reaction Buffer.
-
Substrate Mix: Prepare a mix containing biotinylated RNA substrate (e.g., 100 nM final concentration) and ³H-SAM (e.g., 500 nM final concentration) in MTase Reaction Buffer.
-
Stop Solution: 7.5 M Guanidinium Chloride.
2. Assay Procedure:
-
In a 384-well plate, add 10 µL of the nsp14 enzyme stock to each well (final concentration will be 1.5 nM).
-
To initiate the reaction, add 10 µL of the Substrate Mix.
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction by adding 20 µL of Stop Solution.
-
Transfer the entire reaction volume to a 384-well streptavidin-coated SPA plate.
-
Incubate for at least 3 hours to allow the biotinylated RNA to bind to the plate.
-
Quantify the amount of methylated RNA by measuring counts per minute (CPM) using a suitable scintillation counter.
References
- 1. journals.asm.org [journals.asm.org]
- 2. SARS-CoV-2 NSP14 MTase activity is critical for inducing canonical NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 6. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Synthesis of adenine dinucleosides SAM analogs as specific inhibitors of SARS-CoV nsp14 RNA cap guanine-N7-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the SARS-CoV-2 NSP14 3′–5′ exoribonuclease by NSP10 and response to antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
mitigating cytotoxicity of nsp14 inhibitors at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of non-structural protein 14 (nsp14) inhibitors at high concentrations.
Troubleshooting Guide
High cytotoxicity of nsp14 inhibitors can confound experimental results. This guide provides a systematic approach to troubleshooting and mitigating these effects.
Problem 1: High Cytotoxicity Observed in Primary Screening
| Possible Cause | Recommended Action |
| Off-target effects | 1. Counter-screen against a panel of human methyltransferases. High activity against human methyltransferases can indicate potential for off-target cytotoxicity. 2. Perform target engagement assays to confirm the inhibitor is binding to nsp14 in cells at the effective concentration. 3. Structurally modify the inhibitor to improve selectivity. Modifications to the amino acid moiety or the nucleobase of S-adenosyl-L-homocysteine (SAH) analogues can enhance specificity for the viral enzyme.[1] |
| Compound precipitation | 1. Visually inspect wells for precipitate after compound addition. 2. Measure compound solubility in your specific cell culture medium. 3. Use a lower, soluble concentration range. |
| General cellular toxicity | 1. Determine the Selectivity Index (SI). The SI is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates a better safety profile.[2] 2. Reduce incubation time with the compound if experimentally feasible.[3] |
| Assay interference | 1. Run a counterscreen with the assay components (e.g., luciferase) to rule out direct inhibition.[2] 2. Use an alternative cytotoxicity assay based on a different principle (e.g., membrane integrity vs. metabolic activity). |
Problem 2: Inconsistent Cytotoxicity Results
| Possible Cause | Recommended Action |
| Cell handling and seeding variability | 1. Ensure a single-cell suspension before seeding to avoid clumps. 2. Use a consistent cell passage number for all experiments, as cell sensitivity can change with passage. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[4] |
| Edge effects in microplates | 1. Do not use the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile PBS or water to maintain humidity. 3. Ensure proper mixing of the compound in the well. |
| Compound stability | 1. Prepare fresh dilutions of the inhibitor for each experiment. 2. Protect from light and store at the recommended temperature if the compound is known to be unstable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of cytotoxicity for nsp14 inhibitors?
A1: While many newer nsp14 inhibitors are designed for high selectivity, cytotoxicity at high concentrations can arise from several mechanisms:
-
Off-target inhibition of human methyltransferases: Nsp14 is a methyltransferase that uses S-adenosyl-L-methionine (SAM) as a methyl donor.[1] Many nsp14 inhibitors are SAM or SAH analogs.[1] These analogs can inhibit host cell methyltransferases, which are crucial for numerous cellular processes, including DNA methylation, histone modification, and protein function. Inhibition of these enzymes can lead to broad cellular toxicity.[5][6]
-
Disruption of DNA synthesis: At high concentrations, some methyltransferase inhibitors can block DNA synthesis, leading to cytotoxicity.[7]
-
Induction of apoptosis: Off-target effects can trigger programmed cell death pathways.
Q2: How can I improve the therapeutic window of my nsp14 inhibitor?
A2: Improving the therapeutic window, or Selectivity Index (SI), is a key goal in drug development. Here are some strategies:
-
Rational Drug Design: Design inhibitors that specifically target unique features of the nsp14 SAM-binding site that are not present in human methyltransferases. This can involve creating bisubstrate inhibitors that bind to both the SAM and RNA-binding sites of nsp14.[1]
-
Formulation Strategies: Encapsulating the inhibitor in delivery systems like liposomes or nanoparticles can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that are often associated with toxicity.[8][9] Complexation with cyclodextrins can also improve solubility and reduce toxicity.[10][11]
-
Combination Therapy: Using the nsp14 inhibitor in combination with other antiviral agents may allow for lower, less toxic doses of each compound to be used while achieving a synergistic antiviral effect.[12]
Q3: What are the standard cytotoxicity assays I should use?
A3: It is recommended to use at least two assays based on different cellular mechanisms to confirm cytotoxicity. Always run cytotoxicity assays on uninfected cells in parallel with your antiviral efficacy experiments.[2][4]
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Measures mitochondrial reductase activity in viable cells. | Well-established, sensitive, and suitable for high-throughput screening.[8] | Can be affected by compounds that alter cellular metabolism. |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes. | Directly measures cell death and is less prone to metabolic artifacts. | Less sensitive for early-stage cytotoxicity. |
| Crystal Violet Staining | Stains the DNA of adherent cells, providing a measure of total cell number. | Simple, inexpensive, and provides a direct measure of cell loss. | Less sensitive than metabolic assays and requires cell fixation. |
| CellTiter-Glo® | Measures intracellular ATP levels as an indicator of cell viability. | Highly sensitive and suitable for low cell numbers. | Can be affected by compounds that interfere with ATP metabolism. |
| Trypan Blue Exclusion | A vital dye that is excluded by live cells but taken up by dead cells with compromised membranes. | Simple, rapid, and allows for direct visualization and counting of dead cells. | Manual counting can be subjective and time-consuming. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the nsp14 inhibitor in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Protocol 2: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate at room temperature for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the CC50 value.
Visualizations
Caption: General workflow for assessing nsp14 inhibitor cytotoxicity.
Caption: Decision tree for mitigating nsp14 inhibitor cytotoxicity.
References
- 1. Methyltransferases mediate cell memory of a genotoxic insult - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into histone lysine methyltransferases in cancer therapy: From epigenetic regulation to selective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation strategies to help de-risking drug development - SEQENS [seqens.com]
- 10. researchgate.net [researchgate.net]
- 11. Approaches to Reducing Toxicity of Parenteral Anticancer Drug Formulations Using Cyclodextrins | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 12. Using Combination therapy to overcome diverse challenges of Immune Checkpoint Inhibitors treatment - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the NSP14 inhibitor, nsp14-IN-4.
Frequently Asked Questions (FAQs) & Troubleshooting
General
-
Q1: What is NSP14 and why is it a target for antiviral drug development? A1: NSP14 is a bifunctional coronavirus enzyme with two key activities: a 3'-to-5' exoribonuclease (ExoN) domain that proofreads the viral RNA to ensure replication fidelity, and a guanine-N7-methyltransferase (N7-MTase) domain that caps the viral mRNA.[1][2][3] This capping process is crucial for the virus to evade the host's immune system and ensure its RNA is translated into proteins.[2][4][5] Both of these functions are essential for the virus's lifecycle, making NSP14 an attractive target for antiviral drugs.[2][6]
-
Q2: What is nsp14-IN-4? A2: Nsp14-IN-4, also known as compound 12q, is a potent and cell-permeable inhibitor of the SARS-CoV-2 NSP14 methyltransferase activity.[7] It has been shown to have an in vitro IC50 of 19 nM against the NSP14 MTase.[7][8]
Experimental Design & Protocols
-
Q3: My in vitro NSP14 exoribonuclease assay shows low or no activity. What could be the problem? A3: A common issue is the absence of the NSP10 cofactor. The exoribonuclease activity of NSP14 is significantly enhanced (over 35-fold) when it forms a complex with NSP10.[1] Ensure that you are using a pre-incubated NSP14/NSP10 complex in your assay.[9] Other factors could include suboptimal buffer conditions, incorrect substrate, or enzyme degradation.
-
Q4: I am observing high variability in my fluorescence-based methyltransferase assay. A4: High variability in fluorescence assays can be due to several factors. Ensure that your instrument's light source has been adequately warmed up (at least 30 minutes) to ensure consistent output.[10] Also, be mindful of potential signal quenching by your test compounds; it is advisable to perform a counterscreen to identify and exclude compounds that interfere with the fluorescence signal itself.[11] Finally, ensure that the reaction is within the linear range; endpoint assays, in particular, can mask inhibition if the reaction has already plateaued.[11]
-
Q5: My nsp14-IN-4 inhibitor shows potent activity in my biochemical assay but weak or no activity in my cell-based antiviral assay. What's going on? A5: A discrepancy between biochemical and cellular activity is a common challenge in drug development. Several factors could be at play:
-
Cell Permeability: Although nsp14-IN-4 is reported to be cell-permeable, its uptake and intracellular concentration might be suboptimal in your specific cell line.[7]
-
Compound Stability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.[7]
-
Cytotoxicity: At the concentrations used, the compound might be causing cytotoxicity, which can confound the results of antiviral assays that rely on cell viability (e.g., cytopathic effect assays). It is crucial to determine the compound's cytotoxicity profile in parallel with its antiviral activity.[8]
-
Off-Target Effects: The compound might have off-target effects that interfere with the viral replication cycle in a manner not directly related to NSP14 inhibition.
-
Data Interpretation
-
Q6: How do I confirm that the antiviral activity I'm seeing is due to the inhibition of NSP14's methyltransferase activity? A6: To confirm the mechanism of action, you could perform several follow-up experiments:
-
Resistant Mutant Generation: Attempt to generate resistant viral mutants by passaging the virus in the presence of increasing concentrations of your inhibitor. Sequencing the NSP14 gene of any resistant mutants may reveal mutations in the inhibitor's binding site.
-
Enzymatic Assays with Mutant Protein: If you identify putative resistance mutations, you can express and purify NSP14 with these mutations and test the inhibitor's activity against the mutant enzyme in your biochemical assay. A significant increase in the IC50 value for the mutant enzyme would provide strong evidence for on-target activity.
-
Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) to demonstrate that the compound binds to NSP14 within the cellular environment.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of selected compounds against SARS-CoV-2 NSP14.
| Compound | Target Activity | Assay Type | IC50 | Reference |
| nsp14-IN-4 (12q) | Methyltransferase | Biochemical | 19 nM | [7][8] |
| Sinefungin | Methyltransferase | HTRF | ~100 nM | [12] |
| C10 | Methyltransferase | Biochemical | 64.03 - 301.9 nM (EC50) | [13] |
| Compound '4824 | Methyltransferase | Biochemical | <10 µM | [14] |
| Acrylamide analog (acryl142_10) | Methyltransferase | Biochemical | ~7 µM | [5] |
Experimental Protocols
1. In Vitro NSP14 N7-Methyltransferase (MTase) Assay (Radiometric)
This protocol is adapted from methodologies described for measuring viral methyltransferase activity.[11]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100).
-
Component Addition: In a 384-well plate, add the following components in order:
-
NSP14/NSP10 complex (e.g., 50 nM).
-
nsp14-IN-4 or other inhibitors at various concentrations (in DMSO, final concentration ≤1%).
-
Biotinylated RNA substrate (e.g., 50 nM).
-
-
Initiation of Reaction: Start the reaction by adding ³H-labeled S-adenosylmethionine (³H-SAM) (e.g., 250 nM).
-
Incubation: Incubate the plate at 30°C for a predetermined time that is within the linear range of the reaction (e.g., 20 minutes).
-
Termination: Stop the reaction by adding an excess of unlabeled SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated scintillation plate. After incubation to allow binding of the biotinylated RNA, the radioactivity is measured using a microplate scintillation counter. The amount of incorporated ³H is proportional to the MTase activity.
2. In Vitro NSP14 Exoribonuclease (ExoN) Assay (Fluorescence-based)
This protocol is based on the RiboGreen fluorescence assay.[15][16]
-
Protein Preparation: Use a purified, pre-formed NSP14/NSP10 complex.
-
Substrate: A double-stranded RNA (dsRNA) substrate is used.
-
Reaction Setup: In a microplate, combine:
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
NSP14/NSP10 complex.
-
nsp14-IN-4 or other test compounds.
-
dsRNA substrate.
-
-
Incubation: Incubate at 37°C for a set time (e.g., 30-60 minutes).
-
Detection: Add Quant-iT™ RiboGreen RNA reagent (diluted, e.g., 1/400). RiboGreen intercalates with the remaining dsRNA, and the fluorescence is measured immediately on a plate reader. A decrease in fluorescence compared to the no-enzyme control indicates exoribonuclease activity.
3. Cell-Based Antiviral Assay
This is a general protocol for assessing the antiviral activity of compounds in a cell culture model.[8][12]
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6 cells) in 96-well plates and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of nsp14-IN-4 to the cells. Include appropriate controls (no compound, vehicle control like DMSO).
-
Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period that allows for viral replication and observable effects (e.g., 48-72 hours).
-
Endpoint Measurement: Quantify the extent of viral replication. This can be done through various methods:
-
Cytopathic Effect (CPE) Assay: Assess cell death visually or using a cell viability reagent (e.g., XTT, MTS).
-
Immunofluorescence: Fix the cells and stain for a viral protein (e.g., Nucleocapsid protein) using a specific antibody. The fluorescence intensity or number of infected cells can then be quantified.
-
RT-qPCR: Extract RNA from the cells and quantify the amount of viral RNA.
-
Visualizations
Signaling Pathway
Caption: NSP14 interaction with host cell proteins leading to NF-κB activation.
Experimental Workflow: In Vitro MTase Assay
References
- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. portlandpress.com [portlandpress.com]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing the Cell Permeability of Nsp14 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of nonstructural protein 14 (nsp14) inhibitors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My nsp14 inhibitor is highly potent in enzymatic assays but shows little to no activity in cell-based antiviral assays. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common challenge, often pointing to poor cell permeability. Here’s a step-by-step troubleshooting approach:
-
Confirm Compound Stability: First, ensure your compound is stable in the cell culture media and under assay conditions. Degradation can be mistaken for a lack of activity.
-
Experiment: Incubate the inhibitor in the cell culture medium for the duration of the antiviral assay. Use LC-MS (Liquid Chromatography-Mass Spectrometry) to check for degradation products.
-
-
Assess Cell Permeability Directly: If the compound is stable, the next step is to directly measure its ability to cross the cell membrane.
-
Investigate Efflux Pump Activity: Your compound might be actively transported out of the cell by efflux pumps.
-
Evaluate Solubility: Poor aqueous solubility can limit the effective concentration of the compound available to the cells.
-
Experiment: Measure the kinetic solubility of your compound in the assay buffer. If solubility is low, consider formulation strategies such as using a different salt form or excipients.
-
Question: My nsp14 inhibitor has a high molecular weight and several polar groups. What strategies can I use to improve its cell permeability?
Answer:
For large and polar molecules, which are common for S-adenosyl-L-methionine (SAM) analogs that target nsp14, several medicinal chemistry strategies can be employed:[4]
-
Prodrug Approach: Mask polar functional groups, such as carboxylic acids or phosphates, with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor.[1][5] For example, converting a carboxylic acid to an ester can significantly improve membrane permeation.[1]
-
Reduce Hydrogen Bond Donors: The number of hydrogen bond donors is a key factor influencing permeability. Replacing groups that act as hydrogen bond donors (e.g., amides) with bioisosteres that do not (e.g., esters) can be an effective strategy.[6]
-
Decrease Molecular Size and Polarity: Systematically truncate the molecule to identify the minimal pharmacophore required for activity. Additionally, replace polar substituents with more lipophilic ones, guided by structure-activity relationship (SAR) studies.
-
Cyclization: In some cases, cyclizing a linear peptide or small molecule can pre-organize it into a more membrane-permeable conformation and mask some polar groups.[7]
Question: I am observing high variability in my Caco-2 permeability assay results. What are the common sources of error?
Answer:
High variability in Caco-2 assays can stem from several factors related to the cell monolayer and experimental setup:
-
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial.
-
Troubleshooting: Regularly measure the transepithelial electrical resistance (TEER) of your monolayers before and after the experiment. Only use wells with TEER values within your established acceptable range. You can also assess monolayer integrity by measuring the permeability of a fluorescent marker like Lucifer yellow.
-
-
Efflux Pump Saturation: If your compound is an efflux pump substrate, the concentration used can affect the apparent permeability. At high concentrations, efflux pumps can become saturated, leading to an overestimation of permeability.
-
Troubleshooting: Determine the permeability at multiple concentrations to check for concentration-dependent effects.
-
-
Compound Stability and Solubility: As with cell-based activity assays, ensure your compound is stable and soluble in the assay buffer.
-
Troubleshooting: Check for compound precipitation in the donor or receiver compartments during the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is nsp14 and why is it a target for antiviral drugs?
A1: Nsp14 is a bifunctional nonstructural protein in coronaviruses, including SARS-CoV-2. It possesses both a 3'-to-5' exoribonuclease (ExoN) activity, which is involved in proofreading during viral RNA replication, and a guanine-N7-methyltransferase (N7-MTase) activity.[8][9] The N7-MTase activity is essential for forming the 5' cap on viral RNA, which protects the viral genome from host innate immune recognition and ensures efficient translation of viral proteins.[4][10] Inhibiting nsp14 is a promising antiviral strategy because its functions are crucial for the viral life cycle.[8]
Q2: What are the main classes of nsp14 inhibitors and their permeability challenges?
A2: The primary class of nsp14 inhibitors are S-adenosyl-L-methionine (SAM) analogs.[4][11] SAM is the natural methyl donor for the N7-MTase. While many SAM analogs are potent inhibitors, they often mimic the charged and relatively large structure of SAM, leading to poor cell permeability and bioavailability.[4] Newer, non-SAM-like inhibitors are being developed that are smaller and less charged, which may offer better permeability profiles.[4]
Q3: What is a good starting point for assessing the permeability of my nsp14 inhibitor?
A3: A good starting point is to calculate the physicochemical properties of your inhibitor, such as molecular weight (MW), calculated logP (cLogP), and the number of hydrogen bond donors and acceptors. These properties can be evaluated against guidelines like Lipinski's Rule of Five to predict potential permeability issues.[1] For experimental assessment, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to quickly assess passive permeability.
Q4: Can nanoparticle-based delivery systems be used to improve the cell permeability of nsp14 inhibitors?
A4: Yes, nanotechnology-based delivery systems are a viable strategy for improving the cellular uptake of drugs with poor permeability.[12][13] Encapsulating nsp14 inhibitors in liposomes or nanoparticles can facilitate their entry into cells, bypassing the need for passive diffusion across the lipid bilayer.[13] This approach can be particularly useful for highly potent but impermeable compounds.
Data on Nsp14 Inhibitor Permeability
The following table summarizes permeability data for selected nsp14 inhibitors from the literature.
| Compound | Type | Permeability Assay | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio (ER) | Reference |
| 12l | Adenosine 5'-carboxamide | Caco-2 | 1.8 ± 0.2 (A-B), 6.1 ± 0.4 (B-A) | 3.4 | [2] |
| 12m | Adenosine 5'-carboxamide | Caco-2 | 1.9 ± 0.1 (A-B), 7.8 ± 0.5 (B-A) | 4.1 | [2] |
| 18l (HK370) | Adenosine 5'-carboxamide | Caco-2 | 2.0 ± 0.3 (A-B), 2.1 ± 0.4 (B-A) | 1.0 | [2] |
-
Papp (A-B): Apparent permeability from the apical (top) to the basolateral (bottom) side of the Caco-2 monolayer.
-
Papp (B-A): Apparent permeability from the basolateral to the apical side.
-
Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the compound is a substrate of efflux pumps.
Key Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general overview for assessing the permeability of nsp14 inhibitors using the Caco-2 cell line, which models the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test inhibitor and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a TEER meter. Ensure values are consistent and above a pre-determined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the test inhibitor (at a known concentration in transport buffer) to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
To determine the efflux ratio, perform the experiment in the reverse direction, adding the inhibitor to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in the donor and receiver samples using a validated analytical method, typically LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate Papp using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
-
Cell-Based SARS-CoV-2 Inhibition Assay
This protocol outlines a general method for evaluating the antiviral efficacy of nsp14 inhibitors against SARS-CoV-2 in a cell line like Vero E6 or Calu-3.[2][11]
Materials:
-
Vero E6 or Calu-3 cells
-
Cell culture medium
-
SARS-CoV-2 virus stock of a known titer
-
Test inhibitor and control compounds (e.g., remdesivir)
-
96-well plates
-
Cell viability reagent (e.g., XTT or CellTiter-Glo®)
Methodology:
-
Cell Seeding:
-
Seed cells into 96-well plates and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Remove the old medium from the cells and add the medium containing the diluted compounds. Include a "no compound" control.
-
-
Virus Infection:
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for example, 0.01 or 0.03.[2] Include a "no virus" control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Cytopathic Effect (CPE) or Cell Viability:
-
After incubation, measure the cell viability using a suitable reagent. The inhibition of the virus-induced cytopathic effect will result in higher cell viability.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the inhibitor that protects 50% of the cells from virus-induced death.
-
Separately, determine the 50% cytotoxic concentration (CC₅₀) of the inhibitor in uninfected cells to assess its toxicity.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to evaluate the therapeutic window of the inhibitor.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revolutionizing Antiviral Therapeutics: Unveiling Innovative Approaches for Enhanced Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antiviral Efficacy of SARS-CoV-2 nsp14 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 non-structural protein 14 (nsp14) has emerged as a critical target for antiviral drug development due to its essential roles in viral replication and immune evasion. This bifunctional enzyme possesses both a 3'-to-5' exoribonuclease (ExoN) activity, crucial for proofreading the viral genome, and an N7-methyltransferase (N7-MTase) activity, necessary for capping viral mRNA. Inhibition of either function presents a promising strategy to disrupt the viral life cycle. This guide provides a comparative analysis of the investigational inhibitor, SARS-CoV-2 nsp14-IN-4, with other known nsp14 inhibitors, supported by available experimental data and detailed protocols for validation assays.
Comparative Analysis of nsp14 Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of alternative compounds that target nsp14. This data facilitates a direct comparison of their potency and cellular activity.
| Compound Name | Target Activity | IC50 | EC50 | CC50 | Cell Line |
| This compound | N7-Methyltransferase | 19 nM | Not Available | Not Available | Not Available |
| C10 | N7-Methyltransferase | 3.25 µM (initial hit) | 64.03 - 301.9 nM | > 100 µM | A549-ACE2 |
| Compound 18l (HK370) | N7-Methyltransferase | 31 nM | 12 ± 6 µM | > 50 µM | Calu-3 |
| Compound 18n | N7-Methyltransferase | Not Available | 10 ± 3 µM | > 50 µM | Calu-3 |
| Patulin | Exoribonuclease | Not Available | 1.8 µM | Not Available | Vero E6 |
| Aurintricarboxylic Acid | Exoribonuclease/PLpro | 30 µM (PLpro) | 50 µM (antiviral) | Not Available | Not Available |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biochemical function. EC50: Half-maximal effective concentration, indicates the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. CC50: 50% cytotoxic concentration, the concentration of a substance that kills 50% of viable cells. N/A: Not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of SARS-CoV-2 nsp14 and points of inhibition.
Caption: Experimental workflow for validating nsp14 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key assays used to evaluate the antiviral effect of nsp14 inhibitors.
N7-Methyltransferase (N7-MTase) Inhibition Assay (HTRF)
This biochemical assay quantifies the inhibition of the nsp14's methyltransferase activity. A common high-throughput method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Principle: The assay measures the accumulation of the reaction byproduct S-adenosylhomocysteine (SAH) when the methyl group from S-adenosylmethionine (SAM) is transferred to the viral RNA cap analog (e.g., GpppG). The HTRF signal is generated by the proximity of a europium cryptate-labeled anti-SAH antibody and an XL665-labeled SAH tracer. Unlabeled SAH produced by the enzymatic reaction competes with the tracer, leading to a decrease in the HTRF signal.
-
Materials:
-
Recombinant SARS-CoV-2 nsp14 protein
-
S-adenosylmethionine (SAM)
-
Guanosine-triphosphate-guanosine (GpppG) cap analog
-
HTRF assay reagents (e.g., EPIgeneous Methyltransferase Kit)
-
Test compounds (e.g., nsp14-IN-4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
384-well low-volume plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound, recombinant nsp14 enzyme, and the GpppG substrate.
-
Initiate the enzymatic reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated SAH by adding the HTRF detection reagents (anti-SAH-Europium and SAH-d2).
-
Incubate for 60 minutes at room temperature to allow for antibody-SAH binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Exoribonuclease (ExoN) Inhibition Assay (Fluorescence-based)
This assay measures the inhibition of the 3'-to-5' exoribonuclease activity of the nsp14/nsp10 complex. A common method utilizes a fluorescently labeled RNA substrate.
-
Principle: A double-stranded RNA (dsRNA) substrate is designed with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA by the nsp14 exoribonuclease, the fluorophore is released from the quencher's vicinity, leading to an increase in fluorescence.
-
Materials:
-
Recombinant SARS-CoV-2 nsp14 and nsp10 proteins
-
Fluorophore-quencher labeled dsRNA substrate
-
Test compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate recombinant nsp14 and nsp10 proteins to form the active complex.
-
In a 384-well plate, add the test compound and the nsp14/nsp10 complex.
-
Initiate the reaction by adding the fluorescently labeled dsRNA substrate.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Determine the initial reaction velocity for each compound concentration.
-
Calculate the percent inhibition based on the reaction velocities.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
-
Cytopathic Effect (CPE) Reduction Assay
This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
-
Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of a test compound. If the compound has antiviral activity, it will inhibit viral replication and thus reduce the virus-induced cell death. Cell viability is measured at the end of the experiment, typically using a colorimetric or fluorometric readout.
-
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Test compounds
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with a pre-determined amount of SARS-CoV-2 (multiplicity of infection, MOI). Include uninfected and virus-only controls.
-
Incubate the plates for a period sufficient to observe significant CPE in the virus-only control wells (e.g., 72 hours).
-
At the end of the incubation, measure cell viability using a chosen reagent. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.
-
To determine cytotoxicity (CC50), a parallel plate with uninfected cells is treated with the same compound dilutions.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the controls.
-
Determine the EC50 (from infected cells) and CC50 (from uninfected cells) values by plotting the data and using non-linear regression. The selectivity index (SI = CC50/EC50) can then be calculated to assess the therapeutic window of the compound.
-
Comparative Analysis of NSP14-IN-4 Cross-Reactivity with Viral Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of NSP14-IN-4, a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (NSP14) N7-methyltransferase. The objective is to evaluate its selectivity against other viral methyltransferases, offering insights into its potential as a broad-spectrum antiviral agent or a specific inhibitor.
Executive Summary
NSP14-IN-4 is a highly potent inhibitor of the SARS-CoV-2 NSP14 N7-methyltransferase, with a reported IC50 value of 19 nM[1]. Its primary mechanism of action is the inhibition of the viral mRNA capping process, which is essential for viral replication and evasion of the host immune system. This guide compiles available experimental data on the selectivity of NSP14-IN-4 and related compounds against other viral and human methyltransferases. While comprehensive cross-reactivity data against a wide range of viral methyltransferases for NSP14-IN-4 is not yet publicly available, preliminary findings suggest a potential for broader antiviral activity.
Data Presentation: Inhibitory Activity of NSP14-IN-4 and Comparators
The following table summarizes the known inhibitory activities of NSP14-IN-4 and other relevant compounds against various methyltransferases.
| Compound | Target Enzyme | Virus/Organism | Assay Type | IC50 / % Inhibition | Citation |
| NSP14-IN-4 (STM969) | NSP14 N7-MTase | SARS-CoV-2 | Echo MS | 19 nM | [2][3] |
| NSP14-IN-4 (STM969) | nsp10-nsp16 2'-O-MTase | SARS-CoV-2 | SPA | No significant inhibition at 1 µM | [2][3] |
| NSP14-IN-4 (STM969) | METTL3/14 | Human | SPA | No significant inhibition at 1 µM | [2][3] |
| NSP14-IN-4 (STM969) | SETD2 | Human | SPA | No significant inhibition at 1 µM | [2][3] |
| NSP14-IN-4 (STM969) | SUV39H2 | Human | SPA | No significant inhibition at 1 µM | [2][3] |
| NSP14-IN-4 (STM969) | EHMT2 | Human | SPA | No significant inhibition at 1 µM | [2][3] |
| NSP14-IN-4 (STM969) | SMYD2 | Human | SPA | No significant inhibition at 1 µM | [2][3] |
| NSP14-IN-4 (STM969) | DOT1L | Human | SPA | No significant inhibition at 1 µM | [2][3] |
| "STM compounds" | Viral Replication | Yellow Fever Virus (Flavivirus) | Cell-based reporter assay | Specific inhibition observed | [4] |
| "STM compounds" | Viral Replication | Dengue-3 Virus (Flavivirus) | Cell-based reporter assay | Specific inhibition observed | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the viral RNA capping pathway targeted by NSP14-IN-4 and a generalized workflow for assessing methyltransferase inhibitor selectivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of methyltransferase inhibitors.
Radiometric Methyltransferase Assay (Filter-Binding Assay)
This assay directly measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine (SAM) onto a substrate RNA.
-
Reaction Mixture:
-
Viral methyltransferase (e.g., NSP14)
-
RNA substrate (e.g., GpppA-RNA)
-
[³H]-SAM (co-factor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 2 mM MgCl₂)
-
Test compound (e.g., NSP14-IN-4) at various concentrations.
-
-
Procedure:
-
The reaction components are incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped by spotting the mixture onto DEAE filtermats.
-
The filtermats are washed with ammonium carbonate, water, and ethanol to remove unincorporated [³H]-SAM.
-
The radioactivity retained on the filtermats, corresponding to the methylated RNA, is quantified using a liquid scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
MTase-Glo™ Bioluminescent Assay
This is a homogeneous assay that measures the accumulation of the reaction product S-adenosyl-L-homocysteine (SAH).
-
Reaction Mixture:
-
Viral methyltransferase
-
RNA substrate
-
SAM
-
Assay buffer
-
Test compound.
-
-
Procedure:
-
The methyltransferase reaction is performed as described above.
-
MTase-Glo™ Reagent is added, which converts SAH to ADP.
-
MTase-Glo™ Detection Solution is then added, which contains an enzyme that utilizes ADP to generate ATP, and a luciferase that produces light in the presence of ATP.
-
The luminescent signal, which is directly proportional to the amount of SAH produced, is measured using a luminometer.
-
A decrease in luminescence indicates inhibition of the methyltransferase.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is another method to quantify SAH production, using a competitive immunoassay format.
-
Reaction Mixture:
-
Viral methyltransferase
-
RNA substrate
-
SAM
-
Assay buffer
-
Test compound.
-
-
Procedure:
-
Following the enzymatic reaction, a detection mixture containing an anti-SAH antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an SAH analog tracer labeled with an acceptor fluorophore (e.g., XL665) is added.
-
In the absence of enzymatic SAH production, the antibody binds to the tracer, bringing the donor and acceptor into close proximity and generating a FRET signal.
-
SAH produced by the methyltransferase competes with the tracer for antibody binding, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Conclusion
NSP14-IN-4 is a potent and highly selective inhibitor of the SARS-CoV-2 NSP14 N7-methyltransferase, demonstrating minimal activity against the viral nsp10-nsp16 2'-O-methyltransferase and a panel of human methyltransferases. This high degree of selectivity is promising for minimizing off-target effects. Preliminary data indicating activity against flaviviruses suggests that NSP14-IN-4 or its analogs may have a broader antiviral potential. Further comprehensive studies are warranted to fully characterize the cross-reactivity profile of NSP14-IN-4 against a wider range of viral methyltransferases to better understand its spectrum of activity and potential for development as a broad-spectrum antiviral therapeutic.
References
A Comparative Guide to Validating the Mechanism of Action of Novel nsp14 Inhibitors: The Case of nsp14-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel inhibitors targeting the SARS-CoV-2 non-structural protein 14 (nsp14). We use a hypothetical, highly potent inhibitor, "nsp14-IN-4," as a case study to objectively compare its performance profile with other known nsp14 inhibitors. The document includes supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify complex pathways and workflows.
The SARS-CoV-2 nsp14 is a critical bifunctional enzyme essential for viral replication and immune evasion, making it a prime target for antiviral drug development.[1][2] It possesses a C-terminal N7-methyltransferase (N7-MTase) domain and an N-terminal 3'-to-5' exoribonuclease (ExoN) domain.[3][4] The N7-MTase activity is responsible for capping the 5' end of viral RNA, a modification crucial for RNA stability, translation, and avoidance of host innate immune detection.[4][5][6] The ExoN domain acts as a proofreading mechanism, excising mismatched nucleotides during RNA replication to ensure high fidelity.[1][3] This proofreading capability has been a significant hurdle in the development of effective nucleoside analog drugs.[3] Given these vital functions, specific inhibition of either the N7-MTase or ExoN activity presents a promising therapeutic strategy.
The Dual Mechanism of nsp14 and Points of Inhibition
The nsp14 enzyme's two domains offer distinct targets for inhibition. The N7-MTase domain uses S-adenosyl-L-methionine (SAM) as a methyl donor to form the cap-0 structure on viral mRNA.[4][7] The ExoN activity is significantly enhanced by its interaction with the cofactor nsp10.[3][8] Beyond its enzymatic roles, nsp14 also remodels the host cell's transcriptome, alters RNA splicing, and activates pro-inflammatory pathways like NF-κB, contributing to the virus's pathogenic effects.[9][10] An effective inhibitor could block one or both enzymatic functions, thereby disrupting viral replication and potentially reversing nsp14-driven host cell modulation.
References
- 1. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]
- 10. journals.asm.org [journals.asm.org]
Specificity Assessment of nsp14-IN-4: A Comparative Guide for SARS-CoV-2 Drug Development
For Researchers, Scientists, and Drug Development Professionals
The SARS-CoV-2 non-structural protein 14 (nsp14) is a critical enzyme for viral replication and immune evasion, possessing both a 3'-to-5' exoribonuclease (ExoN) domain and a guanine-N7-methyltransferase (N7-MTase) domain. This dual functionality makes it a prime target for antiviral drug development. This guide provides a comparative assessment of nsp14-IN-4, a potent inhibitor of the nsp14 methyltransferase, alongside other known nsp14 inhibitors, to aid in the evaluation of its specificity and therapeutic potential.
Executive Summary
Nsp14-IN-4, also identified as compound 12q or STM969, demonstrates high potency against the SARS-CoV-2 nsp14 N7-MTase activity with an IC50 in the low nanomolar range. It exhibits excellent selectivity over human methyltransferases, is cell-permeable, and shows good metabolic stability. However, despite its impressive enzymatic inhibition, nsp14-IN-4 has been reported to have poor antiviral efficacy in cell-based assays. This guide compares nsp14-IN-4 with other notable nsp14 inhibitors—C10, a non-nucleoside MTase inhibitor with potent antiviral activity, and Patulin and Aurintricarboxylic Acid (ATA), which primarily target the ExoN activity of nsp14. This comparative analysis highlights the diverse approaches to inhibiting nsp14 and underscores the complexities of translating enzymatic potency into effective antiviral therapies.
Comparative Analysis of nsp14 Inhibitors
The following table summarizes the quantitative data for nsp14-IN-4 and its comparators.
| Compound | Target Domain | IC50 (nsp14) | EC50 (SARS-CoV-2) | Cell Line | Selectivity |
| nsp14-IN-4 (12q/STM969) | N7-MTase | 19 nM[1][2] | > 100 µM[2] | Vero E6, Calu-3 | High selectivity against human MTases (nsp10/16 complex, DOT1L, EZH2, METTL3, PRMT5, SETD2)[2][3] |
| C10 | N7-MTase | 0.34 µM[4] | 64.03 - 301.9 nM (variants)[4] | Vero E6 | Selective for betacoronavirus nsp14[4] |
| Patulin | ExoN | 1.8 µM[5] | Antiviral activity observed, specific EC50 not reported[1][6] | Vero E6 | Not specified |
| Aurintricarboxylic Acid (ATA) | ExoN | 10.3 µM[5] | ~50 µM (antiviral IC50)[7][8] | Vero E6 | Broad-spectrum inhibitor of various viral and cellular enzymes[2][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro nsp14 Methyltransferase (MTase) Activity Assay
This protocol is based on a radiometric assay used to determine the IC50 values of MTase inhibitors.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 40 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 2 mM DTT, 40 units of RNase inhibitor, and 0.01 mM S-adenosyl-L-methionine (SAM).
-
Enzyme and Substrate Addition: Add 0.5 µCi of S-adenosyl-[methyl-3H]methionine, 1 µg of purified SARS-CoV-2 nsp14 protein, and 2 µg of m7GpppA RNA substrate to the reaction mixture.
-
Inhibitor Addition: Add the test compound (e.g., nsp14-IN-4) at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1.5 hours.
-
Product Isolation and Quantification: Isolate the 3H-labeled product using DEAE-Sephadex columns and quantify the radioactivity by liquid scintillation.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro nsp14 Exoribonuclease (ExoN) Activity Assay
This protocol describes a fluorescence-based assay to measure the inhibition of ExoN activity.
-
Substrate Preparation: Synthesize a 22-nucleotide RNA substrate with a 5' fluorescent label (e.g., 32P).
-
Reaction Setup: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM MnCl2, and 5 mM β-mercaptoethanol.
-
Enzyme and Inhibitor Incubation: Pre-incubate the purified nsp14/nsp10 complex with the test inhibitor (e.g., Patulin, ATA) at various concentrations for 10 minutes at 37°C.
-
Initiation of Reaction: Add the fluorescently labeled RNA substrate to the enzyme-inhibitor mixture to initiate the reaction.
-
Reaction Quenching: After a defined incubation time (e.g., 90 minutes) at 37°C, quench the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Product Analysis: Separate the cleavage products from the full-length substrate using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification and Analysis: Visualize the RNA bands using autoradiography and quantify the band intensities. Calculate the percentage of substrate degradation and determine the IC50 value of the inhibitor.
Antiviral Activity Assay (EC50 Determination)
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of antiviral compounds in a cell-based assay.
-
Cell Seeding: Seed Vero E6 or Calu-3 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in the cell culture medium.
-
Compound Addition and Infection: Remove the growth medium from the cells and add the diluted compounds. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a defined period (e.g., 3 days) at 37°C in a 5% CO2 incubator.
-
Assessment of Cytopathic Effect (CPE): Evaluate the virus-induced CPE using a suitable method, such as the XTT assay, which measures cell viability.
-
Data Analysis: Calculate the percentage of inhibition of CPE for each compound concentration relative to untreated, infected controls. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. A parallel assay without the virus is performed to determine the 50% cytotoxic concentration (CC50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of nsp14 in viral replication and host cell signaling, as well as a typical workflow for inhibitor screening.
Caption: Role of nsp14 in SARS-CoV-2 replication.
Caption: nsp14 activation of the NF-κB pathway.
Caption: Workflow for nsp14 inhibitor screening.
Conclusion
Nsp14-IN-4 is a highly potent and selective inhibitor of the SARS-CoV-2 nsp14 N7-methyltransferase. However, its lack of significant antiviral activity in cellular models highlights the challenge of translating in vitro enzymatic inhibition into effective therapeutic outcomes. In contrast, the non-nucleoside MTase inhibitor C10 demonstrates potent antiviral activity against multiple SARS-CoV-2 variants, suggesting that targeting the MTase domain remains a viable strategy. Furthermore, inhibitors targeting the ExoN domain, such as Patulin and ATA, also show promise in cell-based models.
The disparity between the in vitro potency and cellular efficacy of nsp14-IN-4 may be due to various factors, including suboptimal intracellular concentrations at the site of viral replication or the possibility that potent inhibition of the MTase activity alone is insufficient to halt viral replication in certain cellular contexts. Future research should focus on optimizing the pharmacokinetic properties of potent MTase inhibitors and exploring combination therapies that target both the MTase and ExoN domains of nsp14 or other viral proteins. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers working to develop novel and effective antiviral therapies against SARS-CoV-2 and future coronavirus threats.
References
- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics [mdpi.com]
- 3. The coronavirus nsp14 exoribonuclease interface with the cofactor nsp10 is essential for efficient virus replication and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Aurintricarboxylic Acid (ATA) Interactions with Plasma Transporter Protein and SARS-CoV-2 Viral Targets: Correlation of Functional Activity and Binding Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease | Crick [crick.ac.uk]
- 7. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of aurintricarboxylic acid as a potential inhibitor of SARS-CoV-2 PLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of nsp14-IN-4: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of nsp14-IN-4, a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14). A direct comparison is made with a structurally similar and well-characterized compound, C10, to offer a broader perspective on the potential of targeting the nsp14 methyltransferase. The information presented is supported by experimental data to aid researchers in their evaluation of this antiviral candidate.
Executive Summary
Nsp14 is a critical enzyme for SARS-CoV-2 replication and immune evasion, making it a promising target for antiviral drug development. Both nsp14-IN-4 (also known as Compound 12q) and C10 have demonstrated potent inhibitory activity against the nsp14 methyltransferase (MTase) domain in biochemical assays. C10, for which more extensive data is available, has shown robust antiviral effects in cell-based assays against multiple SARS-CoV-2 variants and, significantly, has demonstrated in vivo efficacy in a transgenic mouse model of SARS-CoV-2 infection. This guide synthesizes the available data to facilitate a clear comparison of their performance.
Data Presentation
Table 1: In Vitro Efficacy of nsp14 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Cell Line / Virus Variant | Citation |
| nsp14-IN-4 (Compound 12q) | SARS-CoV-2 nsp14 Methyltransferase | Biochemical Assay | IC50: 19 nM | - | [1] |
| C10 | SARS-CoV-2 nsp14 Methyltransferase | Biochemical Assay | IC50: 340 nM (SAM-competitive) | - | [2] |
| C10 | SARS-CoV-2 (Original) | Cell-based Antiviral Assay | EC50: 310 nM | A549-ACE2 | [3] |
| C10 | SARS-CoV-2 (Delta Variant) | Cell-based Antiviral Assay | EC50: 500 nM | A549-ACE2 | [3] |
| C10 | SARS-CoV-2 (Omicron Variant) | Cell-based Antiviral Assay | EC50: 64.03 nM | A549-ACE2 | [2][3][4][5][6] |
| Remdesivir (Control) | SARS-CoV-2 RdRp | Cell-based Antiviral Assay | EC50: 60 nM | A549-ACE2 | [3] |
Table 2: In Vivo Efficacy of nsp14 Inhibitor C10 in K18-hACE2 Transgenic Mice
| Treatment Group | Dosage and Administration | Viral Load in Lungs (Log10 PFU/g) | Reduction in Viral Load | Survival Rate | Citation |
| Vehicle Control | Intraperitoneal (I.P.), twice daily | 5.73 | - | Not specified | [7] |
| C10 | 120 mg/kg, I.P., twice daily | 4.99 | Significant reduction | Not specified | [7] |
| Remdesivir (Control) | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
In Vitro Nsp14 Methyltransferase (MTase) Inhibition Assay
This biochemical assay is designed to measure the inhibition of the nsp14 MTase activity.
Materials:
-
Purified recombinant SARS-CoV-2 nsp14 protein
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Guanosine-triphosphate-adenosine (GpppA) dinucleotide cap analog as the methyl acceptor
-
[³H]-labeled SAM for radiometric detection
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (nsp14-IN-4, C10)
-
Scintillation counter
Procedure:
-
The reaction is initiated by combining purified nsp14 enzyme, the GpppA substrate, and the test compound at various concentrations in the assay buffer.
-
The methyl transfer reaction is started by the addition of [³H]-SAM.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is then stopped, and the radiolabeled, methylated GpppA product is separated from the unreacted [³H]-SAM.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro SARS-CoV-2 Antiviral Assay (Vero E6 cells)
This cell-based assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cellular context.
Materials:
-
Vero E6 cells (a cell line susceptible to SARS-CoV-2 infection)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)
-
Test compounds (nsp14-IN-4, C10)
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect visualization, or antibodies for viral protein detection)
Procedure:
-
Vero E6 cells are seeded in 96-well plates and allowed to form a monolayer.
-
The cells are then treated with serial dilutions of the test compounds.
-
Subsequently, the cells are infected with a known amount of SARS-CoV-2.
-
The plates are incubated for a period of time (e.g., 48-72 hours) to allow for viral replication.
-
The antiviral effect is quantified by measuring the extent of virus-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels.
-
The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is determined.
In Vivo Antiviral Efficacy in K18-hACE2 Transgenic Mouse Model
This animal model is used to assess the in vivo efficacy of antiviral compounds against SARS-CoV-2. K18-hACE2 mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.
Materials:
-
K18-hACE2 transgenic mice
-
SARS-CoV-2 virus stock
-
Test compound (C10)
-
Vehicle control
-
Intranasal inoculation equipment
-
Intraperitoneal injection equipment
-
Equipment for lung tissue harvesting and viral load quantification (e.g., plaque assay or RT-qPCR)
Procedure:
-
K18-hACE2 mice (6 to 8 weeks old) are intranasally inoculated with SARS-CoV-2.
-
One hour post-infection, treatment with the test compound (e.g., 120 mg/kg C10) or vehicle control is initiated via intraperitoneal (I.P.) injection.
-
Dosing is continued twice daily (B.I.D.) from day 0 to day 3 post-infection.
-
On day 4 post-infection, the mice are euthanized, and lung tissues are collected.
-
The viral load in the lungs is quantified using a plaque assay to determine the number of infectious virus particles (Plaque Forming Units per gram of tissue - PFU/g).
-
The efficacy of the treatment is determined by comparing the viral loads in the treated group to the vehicle control group.
Mandatory Visualization
Caption: Mechanism of action of nsp14 inhibitors.
Caption: Experimental workflow for efficacy testing.
References
- 1. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LitCovid - NCBI - NLM - NIH [ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Nsp14-IN-4 for SARS-CoV-2: A Potent Enzyme Inhibitor with Limited Cellular Antiviral Efficacy Against Variants
A Comparative Analysis of nsp14-IN-4 and Other Antiviral Compounds Against SARS-CoV-2 Variants of Concern
For Immediate Release
[City, State] – November 7, 2025 – As the scientific community continues to seek novel therapeutic avenues against SARS-CoV-2 and its evolving variants, a comprehensive evaluation of promising compounds is paramount. This guide provides a detailed comparison of nsp14-IN-4, a potent inhibitor of the viral non-structural protein 14 (nsp14) methyltransferase, with other antiviral agents, focusing on their efficacy against SARS-CoV-2 variants. While nsp14-IN-4 demonstrates exceptional potency in enzymatic assays, its performance in cellular models of viral infection has been notably less effective, highlighting a critical challenge in translating biochemical activity to therapeutic efficacy.
Executive Summary
Nsp14-IN-4, also identified as compound 12q or STM969, is a highly potent inhibitor of the SARS-CoV-2 nsp14 N7-methyltransferase (MTase) with an in-vitro IC50 of 19 nM.[1] This enzyme is crucial for the virus's ability to cap its messenger RNA, a process essential for viral replication and evasion of the host's immune system. Despite its impressive enzymatic inhibition, studies have reported that nsp14-IN-4 and its analogs exhibit poor antiviral activity in cell-based assays.[1][2] Specific quantitative data on the efficacy of nsp14-IN-4 against major SARS-CoV-2 variants such as Delta and Omicron remains unpublished.
In contrast, other nsp14 inhibitors, such as C10, have demonstrated robust antiviral activity against multiple SARS-CoV-2 variants, with efficacy comparable to the FDA-approved drug remdesivir.[3][4][5] This guide will present the available data for these compounds, offering a comparative perspective for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Viral Capping Machinery
The SARS-CoV-2 nsp14 is a bifunctional enzyme possessing both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (MTase) domain. The MTase function is to transfer a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap of the viral RNA. This capping process is vital for the stability of the viral RNA, its efficient translation into viral proteins, and for camouflaging the virus from the host's innate immune system. Nsp14-IN-4 acts as a competitive inhibitor at the SAM-binding site of the nsp14 MTase domain, thereby preventing the methylation of the viral RNA cap.
Comparative Performance Data
The following tables summarize the available in vitro efficacy data for nsp14-IN-4 and comparator compounds. A significant gap in the publicly available data is the lack of cellular antiviral activity for nsp14-IN-4 against any SARS-CoV-2 variants.
Table 1: In Vitro Enzymatic and Cellular Activity of nsp14 Inhibitors
| Compound | Target | Assay Type | IC50/EC50 | Cell Line | SARS-CoV-2 Strain | Reference |
| nsp14-IN-4 (STM969) | nsp14 MTase | Enzymatic | IC50: 19 nM | - | - | [1] |
| SARS-CoV-2 | Cellular | Poor activity | Vero E6, Calu-3 | Not specified | [1] | |
| C10 | nsp14 MTase | Cellular | EC50: 310 nM | A549-ACE2 | Original | [4] |
| nsp14 MTase | Cellular | EC50: 500 nM | A549-ACE2 | Delta | [4] | |
| nsp14 MTase | Cellular | EC50: 64 nM | A549-ACE2 | Omicron | [4] | |
| Remdesivir | RdRp | Cellular | EC50: ~10-100 nM | Various | Multiple Variants | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Antiviral Efficacy of C10 and Remdesivir Against SARS-CoV-2 Variants
| Compound | SARS-CoV-2 Variant | EC50 (nM) | Cell Line | Reference |
| C10 | Original | 310 | A549-ACE2 | [4] |
| Delta | 500 | A549-ACE2 | [4] | |
| Omicron | 64 | A549-ACE2 | [4] | |
| Remdesivir | Delta | Maintained Potency | A549-ACE2 | [3] |
| Omicron | Maintained Potency | A549-ACE2 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of nsp14 inhibitors.
Nsp14 Methyltransferase (MTase) Activity Assay
This biochemical assay quantifies the enzymatic activity of nsp14 and the inhibitory potential of compounds like nsp14-IN-4.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant SARS-CoV-2 nsp14 enzyme, the methyl donor S-adenosyl-L-methionine (SAM), and a synthetic RNA cap analog substrate (e.g., GpppA) in a suitable reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., nsp14-IN-4) to the reaction wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Detection: Quantify the amount of S-adenosyl-L-homocysteine (SAH), the byproduct of the methylation reaction. This can be achieved through various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) assays or radiometric assays using radiolabeled SAM.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.
SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)
This cell-based assay is the gold standard for quantifying the titer of infectious virus and evaluating the antiviral activity of compounds.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero E6) in multi-well plates and incubate until confluent.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with serial dilutions of the test compound for a specified period. Subsequently, infect the cells with a known amount of SARS-CoV-2 (a specific variant).
-
Overlay: After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value, the concentration at which the compound inhibits plaque formation by 50%.
Discussion and Future Directions
The case of nsp14-IN-4 underscores a common and significant challenge in drug discovery: the disconnect between in vitro enzymatic potency and in vivo or cellular efficacy. While the nanomolar IC50 of nsp14-IN-4 against its target enzyme is promising, its poor performance in cellular assays suggests several potential hurdles. These may include poor cell permeability, rapid metabolism into an inactive form, or efflux from the cell by transporter proteins. Although some studies suggest that nsp14-IN-4 is cell-permeable, the reasons for its lack of antiviral effect remain to be fully elucidated.[1]
The promising results for the alternative nsp14 inhibitor, C10, which demonstrates potent activity against the Omicron variant, suggest that the nsp14 MTase remains a viable and important target for the development of broad-spectrum antiviral drugs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of nsp14 inhibitors to improve their cellular efficacy. Structure-activity relationship (SAR) studies on compounds like nsp14-IN-4 could lead to the design of new analogs with enhanced antiviral activity.
References
- 1. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SARS-CoV-2 nsp14-IN-4: A Guide for Laboratory Professionals
Providing critical safety and logistical information for researchers, this guide outlines the essential procedures for the proper disposal of SARS-CoV-2 nsp14-IN-4, a potent inhibitor of the viral nsp14 methyltransferase. Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring environmental compliance.
Key Compound Data
A summary of the available quantitative data for this compound is presented below. This information is critical for understanding the compound's activity and stability profile.
| Parameter | Value | Species | Conditions | Source |
| IC₅₀ (nsp14 methyltransferase) | 19 nM | SARS-CoV-2 | In vitro assay | [1] |
| Stability in Microsomes | Excellent | Mouse, Human | 5 μM, 60 min | [1] |
| Cytotoxicity | Non-cytotoxic | Not specified | Not specified | [1] |
Mechanism of Action: Inhibition of Viral Replication
This compound targets the methyltransferase activity of the non-structural protein 14 (nsp14) of the virus. This inhibition is a key mechanism for disrupting viral replication. The following diagram illustrates the simplified signaling pathway.
Caption: Inhibition of SARS-CoV-2 nsp14 by nsp14-IN-4.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.[2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements.
-
Segregation of Waste:
-
Container Selection:
-
Use appropriate, leak-proof containers that are compatible with the chemical nature of the waste.[3][5] For solid waste, a securely sealed plastic container is generally suitable. For liquid waste (e.g., solutions containing the compound), use a screw-cap bottle, preferably the original container if it is in good condition.[2]
-
Ensure the container's cap is in good condition and can be tightly sealed.[2]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or has been in storage for the maximum allowable time according to your institution's policy (often up to one year for partially filled containers), contact your EHS department to arrange for pickup and disposal.[2][4]
-
Do not dispose of this compound down the drain or in the regular trash.[6]
-
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and adhere to all institutional and regulatory guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling SARS-CoV-2 nsp14-IN-4
Safe Handling and Disposal of SARS-CoV-2 nsp14-IN-4
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical guidance for the handling and disposal of this compound in a laboratory setting. As a specific Safety Data Sheet (SDS) is not publicly available for this research compound, the following procedures are based on conservative, best-practice guidelines for handling potentially hazardous, biologically active small molecules.
This compound is an inhibitor of the SARS-CoV-2 nsp14 methyltransferase, identified as a non-cytotoxic and cell-permeable compound used in COVID-19 research.[1] Despite its reported non-cytotoxicity, all novel chemical compounds with limited safety data should be handled with caution to minimize potential exposure.
Compound Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Target | SARS-CoV-2 nsp14 Methyltransferase | [1] |
| IC₅₀ | 19 nM | [1] |
| Cell Permeability | Cell-permeable | [1] |
| Cytotoxicity | Non-cytotoxic | [1] |
| Storage | Room temperature (in continental US) | [1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is crucial to ensure personnel safety and prevent contamination. The primary routes of potential exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion.
Required Personal Protective Equipment (PPE)
Appropriate PPE serves as the primary barrier against exposure and must be worn at all times when handling the compound.[2][3]
-
Hand Protection: Two pairs of chemotherapy-rated, powder-free nitrile gloves are required.[2][4] The inner glove should be tucked under the gown cuff, and the outer glove placed over the cuff. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[4]
-
Body Protection: A disposable, long-sleeved gown resistant to chemical permeation.[2] The gown should close in the back and have tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] If there is a significant risk of splashes, a face shield should be worn over the goggles.[5]
-
Respiratory Protection: For handling the compound in its solid (powder) form, especially during weighing or aliquoting, an N95 respirator or higher is required to prevent inhalation of aerosolized particles.[2][6] All respiratory protection requires proper fit-testing and user training.[5] Surgical masks do not provide adequate respiratory protection from chemical aerosols and should not be used for this purpose.[4][6]
Step-by-Step Handling Procedure
All manipulations of this compound, particularly when in solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation:
-
Perform a pre-work risk assessment to identify all potential hazards.
-
Ensure the chemical fume hood is operational and uncluttered.
-
Assemble all necessary equipment (e.g., spatula, weigh paper, vials, solvent) and place them inside the fume hood.
-
Don all required PPE as described above before beginning work.
-
-
Handling the Compound (in a Chemical Fume Hood):
-
Weighing: Carefully weigh the solid compound on weigh paper or in a container. Use anti-static equipment if available to prevent dispersal of fine powders.
-
Dissolving: To create a stock solution, add the solvent to the vial containing the pre-weighed solid compound. Cap the vial securely before mixing or vortexing.
-
Aliquoting: When dispensing the solution, work slowly to prevent splashes or aerosol generation.
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces within the fume hood using an appropriate laboratory disinfectant, such as 70% ethanol, followed by a thorough cleaning.
-
Wipe down the exterior of all containers containing the compound before removing them from the fume hood.
-
Doff PPE in the correct order (remove outer gloves first, then gown, etc.) to prevent self-contamination. Dispose of all used PPE as hazardous waste.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) program.[7] Never dispose of this compound or its waste down the drain or in the regular trash.[8]
Waste Segregation
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh papers, pipette tips, and vials.
-
Liquid Waste: Unused stock solutions, and solvents used for rinsing contaminated glassware (rinsate).
-
Sharps Waste: Contaminated needles or other sharp objects must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
Step-by-Step Disposal Procedure
-
Collect Waste:
-
Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.
-
Collect all liquid waste in a compatible, sealable container (plastic is often preferred to glass).[7] Do not mix incompatible waste streams.
-
-
Label Waste Containers:
-
Affix a "Hazardous Waste" label to each container.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all components of a mixture (e.g., "this compound in DMSO").
-
Include the Principal Investigator's name, lab location, and the date of waste generation.
-
-
Store and Arrange for Pickup:
-
Store sealed waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Follow your institution's specific procedures to schedule a hazardous waste pickup with the EHS department.
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the complete workflow for safely managing this compound from receipt to final disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 4. pppmag.com [pppmag.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. uth.edu [uth.edu]
- 8. gov.uk [gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
